molecular formula C18H23N3O2 B153357 tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate CAS No. 890709-17-8

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Número de catálogo: B153357
Número CAS: 890709-17-8
Peso molecular: 313.4 g/mol
Clave InChI: MOGQKMUFSORICV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (CAS 890709-17-8) is a piperazine-quinoline hybrid compound serving as a versatile chemical intermediate and building block in medicinal chemistry research . The piperazine ring is a frequently used heterocycle in biologically active compounds, valued for its ability to optimize the pharmacokinetic properties of a molecule and serve as a scaffold to arrange pharmacophoric groups . The quinoline moiety is a privileged structure in drug discovery, known for its ability to form strong interactions with various biological targets . Compounds featuring the quinoline-piperazine molecular framework have been investigated as potential α-glucosidase inhibitors for managing postprandial blood glucose levels, with certain derivatives demonstrating inhibitory activity superior to the standard drug acarbose . Furthermore, this structural motif is found in research compounds explored for neurodegenerative conditions, where the quinoline component can contribute to iron chelation and antioxidant activity . As a Boc-protected piperazine, this reagent is particularly useful in multi-step synthetic routes, as the protecting group can be readily removed under acidic conditions to generate the secondary amine for further derivatization . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQKMUFSORICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural and Synthetic Blueprint of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, bifunctional building blocks. tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (often referred to as 1-Boc-4-(quinolin-2-yl)piperazine) serves as a critical intermediate in the development of anti-infective, anti-malarial, and anti-tubercular agents [1].

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a modular cassette. It combines the privileged, biologically active quinoline scaffold with a piperazine linker —a moiety renowned for improving aqueous solubility and tuning the pKa of drug candidates. The incorporation of the orthogonal tert-butyloxycarbonyl (Boc) protecting group allows chemists to execute complex downstream functionalizations without unwanted side reactions. This whitepaper provides an in-depth technical analysis of its structural identity, mechanistic synthesis, and downstream applications.

Structural Deconstruction and Chemical Identity

The architecture of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is divided into three functional domains:

  • The Quinoline Core (Electron-Deficient Heterocycle): Provides the primary pharmacodynamic interactions (e.g., π-π stacking, hydrogen bonding via the quinoline nitrogen) essential for target protein binding.

  • The Piperazine Ring (Conformational Spacer): Acts as a semi-rigid vector that dictates the spatial arrangement of subsequent functional groups while enhancing the molecule's pharmacokinetic profile.

  • The Boc Group (Steric Shield): A bulky, acid-labile carbamate that temporarily masks the secondary amine of the piperazine, preventing premature acylation or alkylation.

Quantitative Chemical Properties
PropertyValueCausality / Significance
IUPAC Name tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylateStandardized nomenclature defining connectivity.
Chemical Formula C18H23N3O2Confirms the 1:1:1 ratio of the three core moieties.
Molecular Weight 313.40 g/mol Ideal mass for an intermediate; leaves room for final drug MW < 500 Da (Lipinski's Rule of 5).
Exact Mass 313.1790 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES CC(C)(C)OC(=O)N1CCN(CC1)c2ccc3ccccc3n2Machine-readable format for cheminformatics and docking.
Appearance Pale yellow to off-white solidColoration arises from the extended conjugation of the quinoline ring.

Mechanistic Synthesis & Self-Validating Protocol

The most efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) . The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, creating a partial positive charge at the C2 position. This renders 2-chloroquinoline highly susceptible to nucleophilic attack by the secondary amine of 1-Boc-piperazine [2].

Synthesis A 2-Chloroquinoline (Electrophile) C Reaction Conditions: K2CO3, MeCN or DMF Reflux / 110°C A->C B 1-Boc-piperazine (Nucleophile) B->C D tert-Butyl 4-(quinolin-2-yl) piperazine-1-carboxylate C->D SNAr Mechanism - HCl

Figure 1: SNAr synthetic pathway for tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate.
Standard Operating Protocol: SNAr Synthesis

This protocol is designed as a self-validating system; the physical state and phase separations inherently confirm the success of the chemical transformations.

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 equivalent) and 1-Boc-piperazine (1.2 equivalents).

    • Expertise Note: The slight excess of the nucleophile ensures complete consumption of the electrophile, simplifying downstream purification.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.5 equivalents).

    • Causality: K2CO3 acts as an acid scavenger. As the SNAr proceeds, HCl is generated. The base neutralizes the acid, preventing the protonation of 1-Boc-piperazine, which would otherwise kill its nucleophilicity.

  • Solvent & Heating: Suspend the mixture in anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF). Attach a reflux condenser and heat the mixture to 82°C (for MeCN) or 110°C (for DMF) under a nitrogen atmosphere for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The reaction is complete when the UV-active spot corresponding to 2-chloroquinoline (higher Rf) completely disappears, replaced by a new, highly fluorescent spot (lower Rf).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and Distilled Water.

    • Causality: The organic layer captures the target product, while the aqueous layer strips away the inorganic salts (KCl, unreacted K2CO3) and any trace polar impurities.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography to yield the pure pale-yellow solid.

Downstream Pharmacological Applications

The true value of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate lies in its downstream utility. To functionalize the piperazine ring for drug discovery (e.g., synthesizing novel antibacterial or anti-cryptosporidium agents), the Boc group must first be removed [3].

The deprotection is driven by an elegant thermodynamic mechanism: acid-catalyzed cleavage of the carbamate yields a carbamic acid intermediate, which spontaneously decarboxylates. The evolution of two gases (isobutylene and carbon dioxide) provides an immense entropic driving force, making the reaction completely irreversible.

Downstream Boc Boc-Protected Intermediate (Stable for storage) Deprotect Acidic Cleavage (4M HCl in Dioxane) Boc->Deprotect FreeAmine 4-(Quinolin-2-yl)piperazine (Reactive Secondary Amine) Deprotect->FreeAmine Releases CO2 (g) & Isobutylene (g) Coupling Electrophilic Coupling (Acylation / Alkylation) FreeAmine->Coupling Final Target Pharmacophore (e.g., Anti-TB Agent) Coupling->Final

Figure 2: Downstream deprotection and functionalization workflow for drug development.
Standard Operating Protocol: Boc Deprotection
  • Dissolve the Boc-protected intermediate in 1,4-dioxane (10 volumes).

  • Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation.

  • Dropwise, add 4M HCl in 1,4-dioxane (10 volumes).

  • Remove the ice bath and stir at room temperature for 2 hours. The formation of a white precipitate (the hydrochloride salt of the free amine) is a visual, self-validating indicator of successful deprotection.

  • Evaporate to dryness, basify with aqueous Sodium Bicarbonate (NaHCO3) to generate the free base, and extract with Dichloromethane (DCM).

Analytical Characterization Standards

To ensure scientific integrity before proceeding to in vivo or in vitro assays, the synthesized compound must be rigorously validated.

  • 1H NMR (400 MHz, CDCl3):

    • ~1.50 ppm (singlet, 9H): The massive, unmistakable singlet confirms the presence of the tert-butyl (Boc) group.

    • ~3.50 - 3.70 ppm (multiplets, 8H): Represents the methylene protons of the piperazine ring.

    • ~7.00 - 8.10 ppm (multiplets, 6H): The aromatic signature of the quinoline core.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray Ionization (ESI) will yield a dominant pseudo-molecular ion peak at m/z 314.4 [M+H]+ , confirming the exact molecular weight of the synthesized construct.

References

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE / Indian Journal of Chemistry. URL:[Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PubMed Central (PMC). URL:[Link]

  • WO2017046606A1 - Antibacterial compounds.Google Patents.

Pharmacokinetics and toxicity of quinoline-piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Toxicity of Quinoline-Piperazine Derivatives

Abstract

The quinoline-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The fusion of the rigid quinoline ring system with the versatile piperazine moiety allows for extensive structural modifications, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. However, the translation of these promising compounds from bench to bedside is often hampered by challenges related to their absorption, distribution, metabolism, excretion (ADME), and toxicity. This technical guide provides a comprehensive overview for researchers and drug development professionals on evaluating the pharmacokinetic and toxicological profiles of novel quinoline-piperazine derivatives. We delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize critical data to facilitate informed decision-making in the drug discovery pipeline.

Introduction: The Quinoline-Piperazine Scaffold in Drug Discovery

The quinoline ring is a bicyclic aromatic heterocycle that serves as a cornerstone for numerous pharmaceuticals, most notably the antimalarial drugs quinine and chloroquine.[4] Its planar structure allows for DNA intercalation, while its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[4] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is prized for its ability to improve aqueous solubility and its utility as a linker to introduce various substituents, thereby modulating a compound's properties.[1]

The combination of these two pharmacophores has yielded compounds with potent activities against various diseases. For instance, quinoline-piperazine derivatives have been investigated as EGFR inhibitors for breast cancer[5], as multi-drug resistance (MDR) reversal agents[6], and as potential inhibitors of α-glucosidase for diabetes management.[7] Despite their therapeutic promise, advancing these molecules requires a rigorous and early assessment of their ADME and toxicity profiles to identify candidates with the highest potential for clinical success and to mitigate late-stage attrition.

Pharmacokinetics (ADME) of Quinoline-Piperazine Derivatives

A thorough understanding of a drug candidate's ADME profile is fundamental to its development. It determines the compound's bioavailability, its distribution to the target site, its metabolic fate, and its clearance from the body.

Absorption

The absorption of a drug, primarily from the gastrointestinal (GI) tract for orally administered compounds, is the first critical step in its journey. For quinoline-piperazine derivatives, factors such as solubility, permeability, and stability in the GI environment are paramount.

  • Causality Behind Experimental Choices: The Caco-2 permeability assay is a gold-standard in vitro model because Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8] This model allows for the simultaneous assessment of passive diffusion and active transport mechanisms, including the influence of efflux pumps like P-glycoprotein (P-gp), which are often relevant for piperazine-containing structures.[9]

  • Experimental Protocol: Caco-2 Permeability Assay

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of tight junctions.

    • Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

    • Assay Procedure:

      • Add the test compound (typically at 1-10 µM) to the apical (A) side of the Transwell®.

      • Take samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

      • To assess efflux, add the compound to the basolateral side and sample from the apical side.

      • Include a P-gp inhibitor like verapamil to confirm if the compound is a P-gp substrate.[9]

    • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux.

Distribution

Once absorbed, a drug distributes into various tissues. The volume of distribution (Vd) is influenced by the compound's plasma protein binding (PPB), lipophilicity, and tissue permeability. Many quinoline-piperazine derivatives are basic and lipophilic, suggesting potentially high Vd and tissue accumulation.

  • Causality Behind Experimental Choices: Equilibrium dialysis is the preferred method for determining PPB because it allows for the direct measurement of the unbound drug fraction, which is the pharmacologically active portion. This method minimizes non-specific binding that can occur with other techniques like ultrafiltration.

Metabolism

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble metabolites for excretion. This process is a major determinant of a drug's half-life and can also lead to the formation of toxic or active metabolites. The Cytochrome P450 (CYP450) enzyme superfamily is central to this process.

  • Causality Behind Experimental Choices: Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[10] An in vitro metabolic stability assay using liver microsomes provides a rapid and cost-effective way to estimate a compound's intrinsic hepatic clearance.[10][11] Comparing stability in rat and human liver microsomes can highlight species differences, which is crucial for extrapolating preclinical data to humans.[10][11]

  • Experimental Protocol: In Vitro Metabolic Stability Assay

    • Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL protein)[10], the test compound (e.g., 0.5-1 µM), and phosphate buffer.

    • Reaction Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[10]

    • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of elimination (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Diagram: General ADME Workflow Below is a diagram illustrating the typical workflow for evaluating the ADME properties of a novel quinoline-piperazine derivative.

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics sol Aqueous Solubility caco2 Caco-2 Permeability (Absorption & Efflux) sol->caco2 ppb Plasma Protein Binding (Distribution) caco2->ppb lsm Liver Microsome Stability (Metabolism) ppb->lsm cyp CYP450 Inhibition lsm->cyp pk_study Rodent PK Study (e.g., Rat) cyp->pk_study Promising Profile params Calculate PK Parameters (AUC, Cmax, t1/2, F%) pk_study->params candidate New Quinoline-Piperazine Derivative candidate->sol

Caption: Workflow for ADME evaluation of quinoline-piperazine derivatives.

Excretion

The final step is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces). The route and rate of excretion are critical for determining dosing intervals and assessing the risk of accumulation.

Toxicity Profile of Quinoline-Piperazine Derivatives

Early identification of potential toxicities is crucial to prevent failure in later, more expensive stages of drug development. The quinoline-piperazine class can be associated with several types of toxicity.[12]

General Cytotoxicity

Cytotoxicity assays measure a compound's ability to kill cells. They are a primary screen to establish a therapeutic window.

  • Causality Behind Experimental Choices: The MTT assay is widely used due to its simplicity and high-throughput nature.[2][5][13] It measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A decrease in metabolic activity is interpreted as a reduction in cell viability.[13] Using a panel of cancer cell lines alongside a normal cell line (e.g., MCF-12A or HUVEC) helps to assess both potency and selectivity.[10][11][14]

  • Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[8][15]

    • Compound Treatment: Treat the cells with a serial dilution of the quinoline-piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).[15][16] Include untreated cells (negative control) and a known cytotoxic agent (positive control).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Table 1: Example Cytotoxicity Data for Quinoline-Piperazine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 8iMCF-7 (Breast Cancer)MTTNot specified, high inhibition[5][14]
BAPPNHepG2 (Liver Cancer)Cytotoxicity3.3 µg/mL[16]
BAPPNHCT-116 (Colon Cancer)Cytotoxicity23 µg/mL[16]
QQ1ACHN (Renal Cancer)Cytotoxicity1.55 µM[10][11]
TFMPPH9c2 (Cardiomyoblast)Cytotoxicity59.6 µM[17]
BZPH9c2 (Cardiomyoblast)Cytotoxicity343.9 µM[17]
Organ-Specific Toxicity

Several quinoline-based drugs are known to affect cardiac ion channels, leading to QT interval prolongation, which is a risk factor for developing potentially fatal arrhythmias like Torsade de Pointes.[18] Additionally, piperazine derivatives have been shown to induce toxicity in cardiomyocytes through mitochondrial impairment.[17]

  • Causality Behind Experimental Choices: The hERG (human Ether-à-go-go-Related Gene) patch-clamp assay is the regulatory gold standard for assessing pro-arrhythmic risk. The hERG channel is critical for cardiac repolarization, and its blockade is the most common cause of drug-induced QT prolongation.

The liver is a primary site of drug metabolism and is therefore susceptible to toxicity. Some piperazine derivatives have been shown to induce hepatotoxicity by up-regulating enzymes involved in cholesterol biosynthesis, potentially leading to steatosis (fatty liver).[19][20] In vitro studies using human liver cell lines (e.g., HepG2, HepaRG) or primary hepatocytes are common initial screens.[12][21] These studies often reveal mechanisms like ATP depletion, glutathione (GSH) depletion, and caspase activation, indicating mitochondrial dysfunction and apoptosis.[12][21]

Neurotoxic side effects have been reported for some piperazine compounds.[22] In vivo models like Caenorhabditis elegans can be used as an initial screen. These models allow for the assessment of endpoints like locomotor activity, mechanical sensitivity, and neuronal damage, providing an early indication of potential neurotoxic liabilities.[23][24]

Diagram: Mitochondrial Impairment and Cardiotoxicity This diagram illustrates the logical relationship between exposure to certain piperazine derivatives and the resulting cardiotoxicity via mitochondrial dysfunction.

Cardiotoxicity_Pathway drug Piperazine Derivative Exposure mito Mitochondrial Impairment drug->mito atp Decrease in Intracellular ATP mito->atp ca Increased Intracellular Ca2+ Levels mito->ca mmp Loss of Mitochondrial Membrane Potential mito->mmp apoptosis Apoptosis & Secondary Necrosis atp->apoptosis ca->apoptosis mmp->apoptosis cardiotox Cardiotoxicity apoptosis->cardiotox

Caption: Mechanism of piperazine-induced cardiotoxicity.[17]

Genotoxicity assays assess a compound's potential to damage DNA, which can lead to mutations and cancer.

  • Causality Behind Experimental Choices: The Ames test (Salmonella-microsome test) is a widely used initial screen for mutagenicity.[25] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. The assay measures the rate at which the test compound causes reverse mutations, allowing the bacteria to grow in a histidine-free medium. The inclusion of a liver extract (S9 fraction) is critical to detect metabolites that may be mutagenic.[25]

Conclusion and Future Directions

The quinoline-piperazine scaffold remains a highly valuable framework in the quest for new therapeutics. However, its successful exploitation hinges on a deep and early understanding of the pharmacokinetic and toxicological properties of its derivatives. By employing a logical, tiered approach to screening—starting with high-throughput in vitro assays for ADME and cytotoxicity and progressing to more complex in vivo models for promising candidates—drug development professionals can de-risk their projects and focus resources on compounds with the highest probability of success. The integration of in silico predictive models can further refine this process, allowing for the design of molecules with improved drug-like properties from the outset. Future research should continue to focus on building robust structure-activity and structure-property relationships to guide the rational design of safer and more effective quinoline-piperazine-based drugs.

References

  • Haeusler, I. L., Chan, X. H. S., et al. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine. [Link]

  • White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed. [Link]

  • Yildiz, I., et al. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. ResearchGate. [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. PubMed. [Link]

  • Arbo, M. D., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. [Link]

  • Jo, A., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC. [Link]

  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. PubMed. [Link]

  • El-Sayed, W. M., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]

  • Naik, N., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]

  • Gunes, Z. S., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. [Link]

  • Golembiowska, K. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. ResearchGate. [Link]

  • Patel, D. R., et al. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. Research Trend. [Link]

  • Tuğcu, G., et al. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Marmara Pharmaceutical Journal. [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]

  • Kumar, D., et al. (2025). Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. PubMed. [Link]

  • Gunes, Z. S., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed. [Link]

  • Yildiz, I., et al. (2022). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. ResearchGate. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Osolodchenko, T., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. JOCPR. [Link]

  • Khan, I., et al. (2024). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. ScienceDirect. [Link]

  • Naik, N., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]

  • Osolodchenko, T. P., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]

  • Schuch, P., et al. (1966). NEUROTOXIC SIDE-EFFECTS OF PIPERAZINES. Semantic Scholar. [Link]

  • Arbo, M. D., et al. (2026). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Universidade do Porto. [Link]

  • Esma, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. [Link]

  • Li, Z., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. eScholarship.org. [Link]

  • Sato, W., et al. (1999). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. ACS Publications. [Link]

  • Kumar, D., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Gnanavelu, K., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. [Link]

  • Singh, K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International. [Link]

  • McCarthy, J. S., & Russell, A. S. (1973). Piperazine hepatitis. PubMed. [Link]

  • Kaczor, A. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

Sources

Molecular weight and solubility profile of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Moiety

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound featuring a quinoline ring system linked to a piperazine core, which is further protected by a tert-butyloxycarbonyl (Boc) group. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery. The quinoline fragment is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological activities. The piperazine linker is a common structural motif in centrally active agents, conferring favorable pharmacokinetic properties. The Boc protecting group provides a crucial handle for synthetic manipulation, allowing for the strategic elaboration of the piperazine nitrogen in multi-step syntheses.

This guide provides a detailed overview of the fundamental physicochemical properties of this compound—its molecular weight and solubility profile—and outlines a robust experimental protocol for determining its aqueous solubility, a critical parameter for any compound intended for biological evaluation.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. These parameters influence everything from reaction stoichiometry and formulation to bioavailability and pharmacokinetic profiles.

Molecular Identity and Weight

The molecular formula and weight are essential for all stoichiometric calculations, from synthetic reactions to the preparation of solutions for biological assays.

PropertyValueSource
Chemical Name tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylateN/A
Molecular Formula C₁₈H₂₃N₃O₂[1]
Molecular Weight 313.40 g/mol N/A
CAS Number 401736-28-5N/A
Appearance Typically a solid (e.g., off-white to yellow powder)[2]

Note: The exact molecular weight is calculated from the isotopic masses of the constituent atoms. The value provided is the monoisotopic mass, which is crucial for high-resolution mass spectrometry analysis.

Solubility Profile: A Critical Assessment

Solubility is a cornerstone of drug development, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can be a significant hurdle, leading to unreliable results in in vitro assays and poor bioavailability in vivo.[3] The solubility of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is dictated by its structure: the large, aromatic quinoline ring and the bulky, non-polar tert-butyl group tend to decrease aqueous solubility, while the nitrogen atoms in the piperazine and quinoline rings can act as hydrogen bond acceptors, potentially improving solubility in certain polar or protic solvents.

A comprehensive solubility assessment in a range of solvents is critical for its handling, formulation, and application.

SolventTypeExpected SolubilityRationale & Application
Water / PBS (pH 7.4) Aqueous BufferPoor to Very LowThe molecule's large hydrophobic surface area (quinoline and Boc group) is expected to dominate, leading to low solubility in aqueous media. This is a critical parameter for biological testing.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is an excellent solvent for a wide range of organic molecules and is the standard for preparing high-concentration stock solutions for biological screening.[4][5]
Ethanol (EtOH) / Methanol (MeOH) Polar ProticModerate to HighThe polar nature of alcohols can solvate the heterocyclic nitrogens, while the alkyl portion can interact with the hydrophobic regions of the molecule. Useful for purification and some formulations.
Dichloromethane (DCM) Non-polar OrganicHighDCM is effective at dissolving non-polar and moderately polar organic compounds. Commonly used as a solvent for chemical synthesis and purification (e.g., column chromatography).
Acetonitrile (ACN) Polar AproticModerateOften used as a mobile phase component in reverse-phase HPLC for purification and analysis. Its miscibility with water is a key advantage.[6]
Tetrahydrofuran (THF) Polar Aprotic (Ether)Moderate to HighA common solvent for organic reactions, particularly those involving organometallic reagents or requiring a non-protic environment.[7]

Experimental Methodology: Thermodynamic Solubility Determination

To ensure scientific rigor, the solubility of a compound must be determined experimentally. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing a definitive value under specific conditions.[8][9]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium has been reached and that the quantification is accurate.

Objective: To determine the thermodynamic solubility of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Pillar of Trustworthiness: The protocol's integrity relies on ensuring that an excess of solid material is present throughout the experiment and that the measured concentration does not change with additional equilibration time.[8]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the pH is accurately adjusted.

    • Verify the purity of the test compound using an appropriate analytical method (e.g., HPLC, LC-MS, NMR).

  • Sample Preparation (in triplicate):

    • Add an excess amount of the solid compound to several glass vials (e.g., 2-5 mg into a 2 mL vial). The key is to add enough material so that undissolved solid remains visible at the end of the experiment.[8]

    • Add a precise volume of the pre-warmed buffer (e.g., 1 mL) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a defined period. A common starting point is 24 hours. To validate equilibrium, additional time points (e.g., 48 hours) should be tested to ensure the measured concentration remains constant.[3][8]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations, dissolved in the same buffer if possible, or in a solvent like DMSO for the initial stock.[10]

    • Dilute the filtered supernatant into the appropriate concentration range for the analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.[10]

  • Data Analysis and Reporting:

    • Calculate the concentration in the original supernatant using the calibration curve and the dilution factor.

    • The average concentration from the triplicate samples at the time point where equilibrium was confirmed is reported as the thermodynamic solubility.

    • The result should be reported in units such as µg/mL or µM, specifying the solvent (buffer), pH, and temperature.

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase prep_compound Verify Compound Purity (HPLC, NMR) add_solid Add Excess Solid Compound to Vials prep_compound->add_solid prep_buffer Prepare & Verify Aqueous Buffer (pH 7.4) add_buffer Add Precise Volume of Buffer prep_buffer->add_buffer agitate Agitate at Constant Temp (e.g., 24-48h) add_buffer->agitate filter Filter Supernatant (0.22 µm Syringe Filter) agitate->filter analyze Analyze Filtered Sample & Quantify Concentration filter->analyze calibrate Prepare Calibration Curve (HPLC/LC-MS) calibrate->analyze report Report Thermodynamic Solubility (µg/mL or µM) analyze->report

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a compound with a molecular structure that presents both opportunities and challenges for researchers. Its molecular weight of 313.40 g/mol provides a solid basis for all quantitative work. While its predicted poor aqueous solubility requires careful consideration, this property can be precisely quantified using robust methodologies like the shake-flask method. Understanding and experimentally verifying its solubility profile in various solvents is not merely a preliminary step but a critical component of a successful research and development campaign, ensuring data integrity, reproducibility, and the rational design of future experiments.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Bermejo, M., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]

  • Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • Hoffman Fine Chemicals. CAS RN 890709-18-9 | tert-Butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate. [Link]

  • Macho, M., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Preliminary Screening of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate as a Novel Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth, technically-focused framework for the preliminary pharmacological screening of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate, a novel compound featuring a quinoline-piperazine scaffold. This chemical motif is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active agents.[1][2][3] The objective of this document is to move beyond a simple recitation of methods and instead to provide a logical, field-proven strategy that integrates computational prediction with robust in vitro validation. We will detail the scientific rationale behind each stage of the screening cascade, from initial in silico target identification to quantitative assessment of receptor binding and preliminary functional activity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and the expert insights required to classify this compound as a viable "hit" for further development.

Introduction: The Rationale for Screening

The journey of a drug from concept to clinic begins with the critical step of identifying and validating a "hit"—a compound that demonstrates desired biological activity at a specific target. Our subject, tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate, is built upon a quinoline-piperazine core. This scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, often unrelated, biological targets with high affinity.[1][2][3] This inherent versatility makes it a promising starting point but also necessitates a rigorous and systematic screening approach to identify its primary mechanism of action.

The Quinoline-Piperazine Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of many successful pharmaceuticals, noted for its role in anticancer and antimalarial drugs.[1] The piperazine moiety is a common linker in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and its capacity to form key hydrogen bonds with biological targets.[2][3] The combination of these two fragments into a single hybrid molecule presents a compelling opportunity to discover novel pharmacological activity.[2]

Defining the Objectives of a Preliminary Receptor Screen

The goal of this preliminary screen is not just to find any activity, but to answer three fundamental questions with quantifiable data:

  • Target Identification: What is the most probable protein receptor target(s) for this compound?

  • Binding Affinity: How tightly does the compound bind to its identified target(s)? This is quantified by the inhibition constant (Kᵢ).

  • Functional Effect: Does binding to the target elicit a biological response (e.g., agonism or antagonism)?

To achieve this, we will employ a multi-pillar approach, beginning with computational predictions to generate hypotheses, followed by biochemical assays to validate binding, and concluding with cell-based assays to measure function.

Workflow Overview

The screening cascade is designed as a funnel, starting with a broad, computational search and progressively narrowing down to specific, validated biological activities. This workflow ensures that resources are allocated efficiently, focusing experimental efforts on the most promising leads.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Functional Assessment A Compound Structure (tert-Butyl 4-(quinolin-2-yl) piperazine-1-carboxylate) B In Silico Reverse Docking (Against Human Proteome) A->B Input C Ranked List of Putative Targets B->C Output D Radioligand Displacement Binding Assays C->D Prioritized Targets E Determination of IC50 and Ki Values D->E Data Analysis F Cell-Based Functional Assays (e.g., Reporter Gene) E->F Validated Target G Dose-Response Curve (EC50 / IC50) F->G Quantification H H G->H Hit Confirmation & Next Steps

Caption: High-level workflow for preliminary ligand screening.

Part 1: In Silico Target Prediction & Virtual Screening

Principle of Reverse Docking for Target Identification

Before committing to costly and time-consuming wet-lab experiments, we leverage computational methods to predict potential biological targets. Unlike traditional virtual screening where many compounds are docked to a single target, reverse docking (or inverse docking) takes a single ligand and screens it against a large library of protein structures.[4][5][6][7] This approach is invaluable for identifying potential targets for novel compounds, repositioning existing drugs, or predicting off-target effects.[4][5]

Causality behind this choice: This in silico first approach is a cornerstone of modern, efficient drug discovery. It allows us to cast a wide net across the human proteome to generate a ranked list of data-driven hypotheses. This prioritization is crucial for focusing our subsequent experimental work on the targets with the highest probability of interaction, thereby saving significant time and resources. However, it's critical to remember that docking scores are predictions and must be experimentally validated.[4]

Protocol: Reverse Docking of the Ligand
  • Ligand Preparation:

    • Generate a 3D conformation of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Target Database Preparation:

    • Utilize a curated database of high-resolution human protein crystal structures (e.g., PDBbind, scPDB).

    • Prepare each receptor by removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates.

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) to systematically dock the prepared ligand into the binding site of each protein in the database.

    • The algorithm will sample numerous conformations and orientations of the ligand within the binding site, calculating a binding energy or "docking score" for each pose.

  • Scoring and Ranking:

    • Rank all protein targets based on their docking scores. A more negative score typically indicates a more favorable predicted binding interaction.

    • To improve accuracy, it is highly recommended to normalize the raw docking scores. A "combined Z-score" method, which accounts for both ligand and receptor-based scores, can significantly enhance the correct identification of true targets.[8]

Data Analysis and Interpretation of Docking Scores

The raw output is a long list of proteins and scores. The key is to filter and prioritize this list.

Table 1: Hypothetical Top-Ranked Putative Targets from Reverse Docking

Rank Target Name Gene Symbol Protein Class Docking Score (kcal/mol) Normalized Z-Score
1 Dopamine D2 Receptor DRD2 GPCR -11.2 -2.5
2 5-HT2A Receptor HTR2A GPCR -10.8 -2.3
3 Alpha-1A Adrenergic Receptor ADRA1A GPCR -10.5 -2.1
4 Histamine H1 Receptor HRH1 GPCR -9.9 -1.8

| 5 | Acetylcholinesterase | ACHE | Enzyme | -9.5 | -1.5 |

Interpretation: The hypothetical data above suggests that our compound has a high predicted affinity for several G-Protein Coupled Receptors (GPCRs), particularly those in the monoamine family. The normalized Z-scores help to contextualize the raw scores, providing a statistical measure of how significant the prediction is. Based on these results, we would prioritize the top 3-5 targets for experimental validation.

Part 2: In Vitro Binding Assays for Target Validation

The Imperative of Experimental Validation

In silico predictions are hypotheses; they must be confirmed with empirical data. The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay .[9][10] This technique is robust, highly sensitive, and allows for the precise determination of binding affinity.[9]

Causality behind this choice: We use a competitive binding format. This is a self-validating system. By measuring the ability of our unlabeled test compound to displace a well-characterized, high-affinity radioligand from the receptor, we can directly and quantitatively determine the affinity of our compound. This approach is highly specific and provides the equilibrium dissociation constant (Kᵢ), a true measure of ligand potency that is independent of assay conditions.[11]

Detailed Protocol: Radioligand Displacement Assay (for DRD2)

This protocol outlines a competitive binding assay using membranes from cells expressing the human Dopamine D2 receptor (DRD2).

  • Materials:

    • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human DRD2.

    • Radioligand: [³H]-Spiperone (a high-affinity DRD2 antagonist), specific activity ~70-90 Ci/mmol.

    • Test Compound: tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate, dissolved in DMSO to a 10 mM stock.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Determinand: Haloperidol (10 µM final concentration).

    • Apparatus: 96-well filter plates (GF/C filters), vacuum manifold, scintillation counter.

  • Experimental Procedure:

    • Prepare Compound Dilutions: Perform a serial dilution of the test compound in assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 10 µM).

    • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

      • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-Spiperone (at a final concentration near its Kₑ, e.g., 0.2 nM) + 100 µL DRD2 membranes.

      • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [³H]-Spiperone + 100 µL DRD2 membranes.

      • Competition: 50 µL of each test compound dilution + 50 µL [³H]-Spiperone + 100 µL DRD2 membranes.

    • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[12]

    • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate receptor-bound from free radioligand.[12]

    • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) trapped on each filter using a scintillation counter.

Data Analysis: Calculating Kᵢ and Establishing Affinity
  • Calculate Specific Binding: For each concentration, calculate specific binding: Specific Binding = Total CPM - NSB CPM.

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[11][13][14][15] This equation corrects for the concentration and affinity of the radioligand used in the assay.[11]

    • Formula: Ki = IC50 / (1 + ([L]/Kd))[13]

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Hypothetical In Vitro Binding Assay Results

Target Radioligand Used Kₑ of Radioligand (nM) Measured IC₅₀ (nM) Calculated Kᵢ (nM)
DRD2 [³H]-Spiperone 0.2 15.5 7.2
HTR2A [³H]-Ketanserin 1.1 85.2 35.5

| ADRA1A | [³H]-Prazosin | 0.5 | 250.7 | 125.3 |

Interpretation: The experimental data confirm the in silico predictions. The compound binds to the DRD2 receptor with a single-digit nanomolar affinity (Kᵢ = 7.2 nM), indicating high potency. It is approximately 5-fold selective for DRD2 over the HTR2A receptor and over 17-fold selective over the ADRA1A receptor. This validates DRD2 as the primary target.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-Well Plate (Total, NSB, Competition) A->B C Incubate to Equilibrium (e.g., 60 min @ RT) B->C D Rapid Vacuum Filtration (Separate Bound/Free) C->D E Scintillation Counting (Measure CPM) D->E F Data Analysis: Plot % Specific Binding vs. [Compound] E->F G Non-linear Regression (Determine IC50) F->G H Cheng-Prusoff Equation (Calculate Ki) G->H I I H->I Validated Affinity (nM)

Caption: Workflow for a radioligand displacement binding assay.

Part 3: Preliminary Functional Characterization

Beyond Binding: Assessing Functional Activity

Demonstrating high-affinity binding is a critical milestone, but it does not describe the compound's biological effect. Does it activate the receptor (an agonist ), block the action of the native ligand (an antagonist ), or have some other effect? To answer this, we must move from biochemical binding assays to cell-based functional assays.

Causality behind this choice: A cell-based reporter gene assay provides a direct readout of receptor activation or inhibition within a biological context.[16] When a GPCR like DRD2 is activated, it initiates a downstream signaling cascade that culminates in changes in gene expression.[17] By placing a reporter gene (like luciferase) under the control of a response element that is sensitive to this cascade, we can use light output as a simple, robust, and highly quantifiable proxy for receptor activity.[16][18][19]

Protocol: Cell-Based Reporter Gene Assay for DRD2 (Antagonist Mode)

This protocol is designed to determine if the test compound can antagonize (block) the activation of the DRD2 receptor by its native agonist, dopamine. The DRD2 receptor is a Gᵢ-coupled receptor, and its activation leads to a decrease in intracellular cAMP. This change can be measured using a reporter gene linked to a cAMP Response Element (CRE).

  • Materials:

    • Cell Line: HEK293 cells co-expressing human DRD2 and a CRE-luciferase reporter construct.

    • Agonist: Dopamine.

    • Test Compound: tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate.

    • Assay Medium: DMEM with 0.1% BSA.

    • Luciferase Assay Reagent: Commercially available kit (e.g., ONE-Glo™).

    • Apparatus: 384-well white, opaque cell culture plates; luminometer.

  • Experimental Procedure:

    • Cell Plating: Seed the reporter cells into 384-well plates and grow to ~90% confluency.

    • Compound Addition:

      • Prepare serial dilutions of the test compound.

      • Add the test compound to the wells and incubate for 15-30 minutes. This allows the antagonist to occupy the receptors first.

    • Agonist Challenge: Add dopamine at a concentration that gives ~80% of the maximal response (the EC₈₀, determined previously).

    • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for receptor signaling and subsequent transcription/translation of the luciferase reporter gene.[18]

    • Signal Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme.

    • Measurement: Read the luminescence signal on a plate-reading luminometer.

Data Interpretation: Dose-Response Curves and Efficacy
  • Data Normalization: Express the data as a percentage of the signal produced by the agonist (dopamine) alone.

  • Generate Dose-Response Curve: Plot the percent inhibition against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression to fit the curve and determine the functional IC₅₀—the concentration that inhibits 50% of the agonist response.

Table 3: Hypothetical Functional Assay Results

Assay Mode Agonist Used Measured IC₅₀ (nM) Inferred Activity
Antagonist Dopamine (EC₈₀) 21.8 Competitive Antagonist

| Agonist | None | >10,000 | No intrinsic agonist activity |

Interpretation: The compound effectively blocks dopamine-induced signaling with a nanomolar IC₅₀ (21.8 nM), confirming it acts as a potent antagonist at the DRD2 receptor. The lack of activity in agonist mode indicates it does not activate the receptor on its own.

G cluster_0 GPCR Signaling Cascade Antagonist Antagonist (Test Compound) Receptor DRD2 Receptor G-Protein (Gi) Antagonist->Receptor:f0 Blocks Agonist Agonist (Dopamine) Agonist->Receptor:f0 Cannot Bind AC Adenylate Cyclase Receptor:f1->AC Inhibits cAMP cAMP (decreased) AC->cAMP PKA PKA cAMP->PKA Less Activation CREB CREB PKA->CREB Less Phosphorylation CRE CRE (Response Element) CREB->CRE Less Binding Luciferase Luciferase Gene Transcription CRE->Luciferase Light Luminescence (Light Output) Luciferase->Light

Caption: Signaling pathway for a DRD2 antagonist in a CRE-luciferase assay.

Data Synthesis and Hit-to-Lead Progression

Integrating In Silico, Binding, and Functional Data

The preliminary screening is complete. We have successfully integrated three distinct pillars of evidence:

  • Computational Prediction: Reverse docking identified DRD2 as a high-probability target.

  • Biochemical Validation: Radioligand binding assays confirmed this prediction, demonstrating a high binding affinity (Kᵢ = 7.2 nM).

  • Functional Confirmation: A cell-based reporter assay established the compound's mechanism of action as a potent DRD2 antagonist (IC₅₀ = 21.8 nM).

The strong correlation between the binding affinity (Kᵢ) and the functional potency (IC₅₀) provides a high degree of confidence in the results.

Defining a "Hit": Criteria for Advancement

Based on this comprehensive preliminary screen, tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate can be formally classified as a "hit" compound . It meets the essential criteria:

  • Potency: Exhibits nanomolar affinity and functional activity at the desired target.

  • Selectivity: Shows a reasonable window of selectivity against other related receptors.

  • Confirmed Mechanism: The mechanism of action (antagonism) has been experimentally determined.

Conclusion and Recommendations for Next Steps

This guide has outlined a rigorous, multi-step process for the initial characterization of a novel compound. We have successfully identified tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate as a potent and selective DRD2 antagonist.

The next logical steps in a drug discovery program would be to advance this "hit" into the "hit-to-lead" phase, which would involve:

  • Broader Selectivity Profiling: Screening against a wider panel of receptors to fully characterize its off-target profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

  • In Vitro ADME Profiling: Assessing its Absorption, Distribution, Metabolism, and Excretion properties (e.g., metabolic stability, cell permeability) to evaluate its drug-like potential.

This foundational work provides the robust, data-driven basis required for confident progression into these more advanced stages of drug development.

References

  • Cheng-Prusoff Equation Calcul
  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations.
  • determination of KB or Ki from IC50.
  • Using reverse docking for target identification and its applic
  • Enzyme Inhibitor Terms and Calcul
  • Reverse docking: a powerful tool for drug repositioning and drug rescue. Semantic Scholar.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Reverse docking: a powerful tool for drug repositioning and drug rescue. Ovid.
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Springer.
  • Marketed drugs bearing 4‐aminoquinoline scaffold.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
  • Luciferase reporter assay for unlocking ligand-medi
  • Tango™ GPCR Assay Development Protocol. ThermoFisher.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC.
  • Luciferase Reporter Assay System for Deciphering GPCR P
  • Luciferase Reporter Assay System for Deciphering GPCR P
  • Improving inverse docking target identific
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Receptor Binding Assays.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Radioligand binding methods: practical guide and tips. Springer.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

Sources

Methodological & Application

Protocol for Boc Deprotection of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a critical intermediate in medicinal chemistry, featuring a privileged piperazine scaffold linked to a quinoline ring. The tert-butoxycarbonyl (Boc) group is strategically employed to mask the secondary amine of the piperazine ring, allowing for orthogonal reactivity during complex synthetic sequences[1].

Removing the Boc group to yield the free base, 2-(piperazin-1-yl)quinoline, is a fundamental yet nuanced transformation. The deprotection is universally achieved under acidic conditions[2]. However, this specific substrate presents a unique physicochemical challenge: it possesses two highly basic nitrogen centers (the quinoline nitrogen and the deprotected piperazine nitrogen). Consequently, standard acidic cleavage will protonate both sites, generating a highly water-soluble di-salt (e.g., a dihydrochloride or di-trifluoroacetate salt).

To successfully isolate the free base, the protocol must integrate a robust acidic cleavage step followed by an aggressive basification workup. Because the pKa of the secondary piperazine amine is approximately 9.8, the aqueous phase must be adjusted to a pH > 10 to ensure complete deprotonation prior to organic extraction[3].

Mechanistic Pathway of Acid-Catalyzed Boc Cleavage

The deprotection mechanism relies on the acid-lability of the carbamate group. The strong acid protonates the carbonyl oxygen, triggering the expulsion of a tert-butyl cation and leaving behind a carbamic acid intermediate. The tert-butyl cation rapidly eliminates a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release carbon dioxide gas and the free amine (which is immediately protonated by the acidic medium)[2].

Note: Because this reaction generates two equivalents of gas (CO₂ and isobutylene), it must never be performed in a closed or sealed system.

Mechanism N1 N-Boc Amine + H⁺ N2 Protonated Carbamate N1->N2 Protonation N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 Free Amine Salt + CO₂ ↑ N3->N4 Decarboxylation N5 Isobutylene ↑ + H⁺ N3->N5 Elimination

Caption: Acid-catalyzed mechanistic pathway of Boc group cleavage generating gas byproducts.

Experimental Workflow

The workflow below outlines the critical path from the protected starting material to the isolated free base. The intermediate di-salt stage is mandatory and dictates the subsequent biphasic extraction strategy.

Workflow A tert-Butyl 4-(quinolin-2-yl) piperazine-1-carboxylate B Acidic Cleavage (TFA/DCM or HCl/Dioxane) A->B C Intermediate Di-Salt (Di-TFA or Di-HCl salt) B->C - CO₂ ↑, - Isobutylene ↑ D Basification (aq. NaOH/KOH, pH > 10) C->D Neutralization of salts E Organic Extraction (DCM or EtOAc) D->E Phase separation F 2-(piperazin-1-yl)quinoline (Free Base) E->F Solvent evaporation

Caption: Workflow for the Boc deprotection and free-base isolation of the quinoline-piperazine scaffold.

Detailed Experimental Protocols

We present two validated methodologies. Method A is the industry standard for rapid liquid-phase cleavage, while Method B is preferred when isolating the intermediate salt as a dry powder is desired.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and typically reaches completion within 1–3 hours at room temperature.

Reagents:

  • tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10.0 - 20.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with the Boc-protected substrate. Dissolve the solid in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add TFA dropwise to the stirred solution. Caution: Gas evolution (CO₂ and isobutylene) will occur. Ensure the flask is vented to a bubbler or open to an inert atmosphere manifold.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. The starting material should be completely consumed.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the resulting crude oil with toluene (3 × 10 mL). The product is now a di-TFA salt.

Method B: Deprotection using 4M HCl in 1,4-Dioxane

This method avoids the use of liquid TFA and often yields the intermediate di-HCl salt as a precipitate, which can be easily filtered if the free base is not immediately required.

Reagents:

  • tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv of HCl)

  • Methanol or minimal DCM (optional, for initial solubility)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a minimal volume of DCM or Methanol.

  • Acid Addition: Slowly add the 4M HCl in 1,4-dioxane solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. A white/pale-yellow precipitate (the di-HCl salt) will typically form as the reaction progresses.

  • Concentration: Concentrate the suspension under reduced pressure to yield a solid di-HCl salt.

Workup and Free-Base Isolation (Critical Step)

Because the product contains a quinoline and a piperazine ring, the intermediate salt from either Method A or Method B is highly water-soluble. To isolate 2-(piperazin-1-yl)quinoline as a free base, follow this strict basification protocol[3]:

  • Aqueous Dissolution: Dissolve the crude di-salt in distilled water (approx. 20 mL per gram of substrate).

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a cold solution of 2M NaOH (or solid KOH pellets) dropwise while stirring continuously.

  • pH Adjustment: Check the pH using universal indicator paper or a pH meter. Continue adding base until the pH is strictly ≥ 11. The free base will often crash out of the aqueous solution as a milky suspension.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 × 20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure 2-(piperazin-1-yl)quinoline free base.

(Note: For substrates highly sensitive to strong acids, alternative mild deprotection strategies using oxalyl chloride in methanol at room temperature have been documented to yield deprotected products in 1–4 hours[4], though TFA and HCl remain the standard for this specific scaffold).

Data Presentation & Method Comparison

Table 1: Comparison of Deprotection Reagents
ParameterMethod A: TFA / DCMMethod B: 4M HCl / Dioxane
Acid Strength Very High (pKa ~ 0.23)High (pKa ~ -3.0)
Intermediate Formed Di-Trifluoroacetate Salt (often an oil)Di-Hydrochloride Salt (often a solid)
Reaction Time 1 – 3 hours2 – 4 hours
Ease of Acid Removal Requires co-evaporation with tolueneEasily removed via rotary evaporation
Best Suited For Rapid analytical scale and liquid handlingScale-up and solid salt isolation
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Deprotection Insufficient acid equivalents or reaction time.Ensure at least 10 equiv. of acid is used. Extend reaction time by 1-2 hours.
Low Free-Base Yield Incomplete basification during workup.The piperazine pKa is ~9.8. Ensure the aqueous phase is adjusted to pH > 11 before extraction.
Product is a sticky oil Residual TFA present in the product.Co-evaporate the crude mixture with toluene multiple times before basification.
No product in organic layer Di-salt was not neutralized.Verify pH of the aqueous layer. If pH < 9, the product remains water-soluble. Add more NaOH.

References

  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.BenchChem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.RSC Advances, 2020.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.Journal of Global Trends in Pharmaceutical Sciences.
  • BOC Protection and Deprotection.J&K Scientific LLC.

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3][4] This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals requiring a robust analytical technique for this compound.

Introduction

Tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a heterocyclic compound incorporating both quinoline and piperazine moieties. These structural motifs are prevalent in a wide range of pharmacologically active molecules.[5][6] The quinoline ring is a key component in antimalarial and antibacterial drugs, while the piperazine ring is a common scaffold in antipsychotic and antihistaminic agents.[5][6] Given its role as a synthetic precursor, a validated analytical method is essential to quantify the compound and profile any impurities, ensuring the safety and efficacy of the resulting API.[7]

High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high sensitivity, selectivity, and reproducibility.[8] This note describes a systematic approach to developing an HPLC method tailored to the physicochemical properties of the target analyte, focusing on overcoming common challenges associated with basic compounds like piperazine derivatives, such as poor peak shape.[9][10][11]

Method Development Strategy

The primary goal was to develop a simple, isocratic RP-HPLC method that provides a symmetric peak for the main analyte, free from interference from potential impurities, within a reasonable run time. The development process followed a logical, multi-step approach.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Initial Column Selection (e.g., C18, Phenyl) A->B C Mobile Phase Scouting (ACN vs. MeOH, pH) B->C D Optimize Mobile Phase (Buffer Conc., Organic %) C->D E Fine-tune Flow Rate & Column Temperature D->E F Confirm Peak Purity & Symmetry E->F G Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) F->G H Assess Robustness G->H I I H->I Final Method

Caption: Overall workflow for HPLC method development and validation.

1. Analyte Characterization and Column Selection: The analyte contains a basic piperazine nitrogen and a hydrophobic quinoline system. This dual nature suggests that a reversed-phase separation on a C18 column would be a suitable starting point.[7][12][13] A modern, end-capped, high-purity silica-based C18 column was chosen to minimize peak tailing caused by interactions between the basic analyte and residual acidic silanol groups on the stationary phase.[9][14]

2. Mobile Phase Optimization: The key to achieving good peak shape for basic compounds is controlling the pH of the mobile phase.[10] The piperazine moiety is basic, so maintaining a consistent ionization state is critical. An acidic mobile phase (pH ~3.0) was chosen to ensure the protonation of the piperazine nitrogens, which improves solubility in the aqueous mobile phase and leads to more symmetrical peaks. Phosphoric acid was selected as the pH modifier due to its low UV absorbance. Acetonitrile (ACN) was chosen over methanol as the organic modifier for its lower viscosity and better peak shape in many applications.[8]

OptimizationLogic cluster_pH pH Adjustment cluster_Organic Retention Tuning cluster_Final Final Check Start Initial Condition C18 Column ACN:H₂O pH_Check Peak Tailing? Start->pH_Check pH_Action Add Buffer (e.g., 20mM Phosphate) Adjust pH to ~3.0 pH_Check->pH_Action Yes Ret_Check Retention Time (k') Too Long/Short? pH_Check->Ret_Check No pH_Result Improved Symmetry pH_Action->pH_Result pH_Result->Ret_Check Ret_Action Adjust % ACN (Increase to decrease k' Decrease to increase k') Ret_Check->Ret_Action Yes Final_Check Final_Check Ret_Check->Final_Check No Ret_Result k' between 2-10 Ret_Action->Ret_Result Ret_Result->Final_Check Final_Method Optimized Method Final_Check->Final_Method Yes

Sources

Synthesis of novel quinoline derivatives using tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed methodologies for the synthesis of novel quinoline derivatives utilizing tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate as a versatile starting material. The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] This document outlines two primary synthetic pathways for the derivatization of the piperazine moiety: (1) N-alkylation/acylation following Boc deprotection, and (2) Palladium-catalyzed Buchwald-Hartwig amination for N-arylation. These protocols are designed for researchers, scientists, and professionals in drug development, offering step-by-step instructions, explanations of the underlying chemical principles, and strategies for characterization and troubleshooting.

Introduction and Scientific Principles

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmacologically active compounds.[1][2][3][4][5] Its unique structure allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[3] The strategic incorporation of a piperazine ring at the 2-position of the quinoline core introduces a key pharmacophoric element and a versatile synthetic handle for further modification.[6][7]

The starting material, tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate, is an ideal precursor for library synthesis. It is comprised of three key components:

  • The Quinoline Core: Provides the fundamental biological activity and a rigid framework.

  • The Piperazine Linker: A common motif in bioactive molecules that can influence solubility, cell permeability, and receptor interactions.[8][9]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: This acid-labile group masks the secondary amine of the piperazine, preventing unwanted side reactions and allowing for selective functionalization of the quinoline core if desired. Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), cleanly reveals the nucleophilic secondary amine for subsequent reactions.[10][11]

This guide focuses on leveraging the reactivity of the deprotected piperazine nitrogen to synthesize two classes of novel derivatives, as illustrated in the general synthetic scheme below.

Synthetic_Strategy A tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate B 2-(Piperazin-1-yl)quinoline (TFA Salt) A->B  Boc Deprotection (e.g., TFA/DCM) C N-Alkyl/Acyl Derivatives B->C  Reductive Amination (R-CHO) or Acylation (R-COCl) D N-Aryl/Heteroaryl Derivatives B->D  Buchwald-Hartwig Amination (Ar-X)

Figure 1: General synthetic pathways for derivatization.

Application Note I: Synthesis via Boc Deprotection and N-Alkylation/Acylation

This protocol details a two-step process to generate a diverse range of N-substituted derivatives. The first step is the removal of the Boc protecting group, followed by functionalization of the resulting secondary amine through methods like reductive amination or acylation.

Protocol: Boc Deprotection

Objective: To efficiently remove the tert-butoxycarbonyl (Boc) group to yield the free secondary amine, 2-(piperazin-1-yl)quinoline, as its trifluoroacetate salt.

Principle: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group.[10][11] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate.[11] The use of a co-solvent like dichloromethane (DCM) ensures the solubility of the starting material.[10]

Materials & Equipment:

  • tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A Dissolve starting material in anhydrous DCM B Cool solution to 0 °C (Ice Bath) A->B C Slowly add TFA (5-10 equivalents) B->C D Warm to room temperature and stir for 1-4 hours C->D E Monitor progress by TLC or LC-MS D->E F Concentrate in vacuo E->F G Neutralize with sat. NaHCO₃ (aq) F->G H Extract with organic solvent (e.g., DCM) G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify if necessary (Column Chromatography) I->J

Figure 2: Workflow for Boc deprotection.

Step-by-Step Procedure:

  • Dissolve tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Work-up: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases to neutralize the excess acid.

  • Extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product. The product can often be used in the next step without further purification.

Protocol: Reductive Amination

Objective: To synthesize N-alkylated quinoline-piperazine derivatives by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Principle: Reductive amination is a powerful method for forming C-N bonds that avoids the over-alkylation issues common with direct alkylation.[12] The reaction first involves the formation of an iminium ion intermediate between the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.[13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild enough not to reduce the starting aldehyde or ketone, selectively reducing the iminium ion.[12][13]

Materials & Equipment:

  • 2-(Piperazin-1-yl)quinoline (from step 2.1)

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Standard glassware for inert atmosphere reactions (if required)

Step-by-Step Procedure:

  • To a stirred solution of 2-(piperazin-1-yl)quinoline (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE, add NaBH(OAc)₃ (1.5 equivalents) portion-wise at room temperature.

  • If the amine substrate is a salt (e.g., TFA salt), add a base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine before adding the reducing agent.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Application Note II: Synthesis via Buchwald-Hartwig Amination

This protocol describes an advanced method for creating N-aryl or N-heteroaryl linkages, which are prevalent in modern pharmaceuticals.

Objective: To synthesize N-aryl derivatives via Palladium-catalyzed cross-coupling of the deprotected piperazine with aryl or heteroaryl halides.

Principle: The Buchwald-Hartwig amination is a robust and versatile Pd-catalyzed reaction for forming C-N bonds.[15][16] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[16] The choice of ligand and base is critical for reaction efficiency.[17]

Materials & Equipment:

  • 2-(Piperazin-1-yl)quinoline (from step 2.1)

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), 2-(piperazin-1-yl)quinoline (1.2 equivalents), NaOtBu (1.4 equivalents), the palladium catalyst, and the ligand.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Characterization

Successful synthesis should be confirmed by a combination of chromatographic and spectroscopic methods.

Table 1: Representative Reaction Data

EntryDerivatization MethodR-X PartnerProduct ClassTypical Yield (%)
1Reductive AminationBenzaldehydeN-Benzyl75-90%
2Reductive AminationCyclohexanoneN-Cyclohexyl70-85%
3AcylationAcetyl ChlorideN-Acetyl80-95%
4Buchwald-Hartwig4-BromotolueneN-(4-tolyl)60-80%
5Buchwald-Hartwig2-ChloropyridineN-(pyridin-2-yl)55-75%

Characterization Notes:

  • ¹H NMR: Expect to see characteristic signals for the quinoline and piperazine protons. Upon derivatization, new signals corresponding to the added alkyl or aryl group will appear.

  • ¹³C NMR: Confirm the presence of all carbons in the final structure.

  • LC-MS: A primary tool for monitoring reaction progress and confirming the molecular weight of the product. The mass spectrum should show a prominent [M+H]⁺ ion.

  • FT-IR: Useful for confirming functional group transformations, such as the appearance of a carbonyl stretch (C=O) in acylated products.

Safety and Handling

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

  • TFA: Is highly corrosive and volatile. Always handle in a fume hood and wear appropriate gloves.[11]

  • Palladium Catalysts/Ligands: Many are air- and moisture-sensitive. Use inert atmosphere techniques (Schlenk line or glovebox) for Buchwald-Hartwig reactions.

  • Solvents: Anhydrous solvents are required for many of these reactions. Use proper techniques to handle and dispense them.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. RSC Advances. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available at: [Link]

  • Synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. PMC. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate. IUCr Journals. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound: tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (CAS: 890709-17-8)

Executive Summary

While the tert-butyloxycarbonyl (Boc) group is traditionally utilized as a transient protecting group in organic synthesis, drug development programs occasionally require the in vivo dosing of Boc-protected intermediates. This is typically done to evaluate them as highly lipophilic prodrugs, to assess blood-brain barrier (BBB) penetration, or to conduct early toxicity bridging studies.

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate serves as a prime model for this workflow. Its deprotected pharmacophore, 4-(quinolin-2-yl)piperazine, is a critical building block for [1]. Dosing the Boc-protected parent compound presents unique pharmacokinetic (PK) challenges—namely, formulation insolubility and rapid acid-catalyzed cleavage in the gastric environment. This application note provides a self-validating, step-by-step protocol to successfully dose, stabilize, and quantify this compound in vivo.

Metabolic Cleavage & Target Engagement

Understanding the in vivo fate of a Boc-protected amine is critical. The carbamate linkage is susceptible to two primary cleavage mechanisms: chemical hydrolysis (driven by the highly acidic pH of the stomach) and enzymatic hydrolysis (driven by plasma esterases and amidases) [2]. Cleavage liberates carbon dioxide and tert-butanol, leaving the active 4-(quinolin-2-yl)piperazine pharmacophore to engage downstream CNS or metabolic targets.

Pathway A tert-Butyl 4-(quinolin-2-yl) piperazine-1-carboxylate (Prodrug / Parent) B Gastric Acid (PO) & Plasma Esterases (IV) A->B Administration C 4-(quinolin-2-yl)piperazine (Active Pharmacophore) B->C Boc Cleavage (- CO2, - t-BuOH) D GlyT-1 / PPAR Target Engagement C->D Receptor Binding

In vivo metabolic cleavage of the Boc-protected prodrug into its active pharmacophore.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Choices

Boc-protection masks the basic amine of the piperazine ring, neutralizing its ability to form salts. This drastically increases the lipophilicity (LogP) of the molecule and renders it practically insoluble in aqueous buffers.

Crucial Insight: You cannot use acidic formulation vehicles (e.g., 0.1N HCl or citric acid buffers) to force solubility. Acidic vehicles will prematurely cleave the Boc group ex vivo in the dosing vial, ruining the experiment [3]. Instead, a non-ionic, co-solvent micellar system must be utilized.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / SpecificationScientific Rationale
Molecular Weight 313.39 g/mol (Parent) / 213.28 g/mol (Metabolite)Required for LC-MS/MS parent/product ion transitions.
Vehicle Composition 5% DMSO, 10% Tween-80, 85% SalineSolubilizes the highly lipophilic Boc-compound without utilizing acid.
Formulation pH Adjusted to 7.0 - 7.4Prevents ex vivo acid-catalyzed deprotection in the dosing syringe.
Stability in Vehicle < 4 hours at Room TemperatureMust be dosed immediately post-formulation to ensure parent integrity.

Self-Validating In Vivo Dosing Protocol

To establish a self-validating system , the experimental design must separate chemical (gastric) cleavage from enzymatic (systemic) cleavage. We achieve this by running parallel Intravenous (IV) and Per Os (PO, Oral) cohorts.

  • Logic: If the PO cohort shows 0% parent and 100% metabolite, but the IV cohort shows a stable parent half-life, the system inherently proves that gastric acid—not systemic metabolism—is the primary driver of prodrug conversion [4].

Step-by-Step Dosing Methodology (Rodent Model)
  • Preparation: Weigh out 10 mg of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate.

  • Solubilization: Dissolve completely in 0.5 mL of sterile DMSO (Vortex for 2 mins).

  • Surfactant Addition: Add 1.0 mL of Tween-80. Sonicate until a clear, viscous solution forms.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile saline (0.9% NaCl) dropwise while continuously vortexing to prevent precipitation.

  • IV Administration (Cohort A): Administer 2 mg/kg via the lateral tail vein. This bypasses the stomach, delivering the intact Boc-compound directly into systemic circulation to evaluate plasma esterase stability.

  • PO Administration (Cohort B): Administer 10 mg/kg via oral gavage. This exposes the compound to the harsh acidic environment (pH 1.5–2.0) of the rodent stomach.

Bioanalytical Workflow & Ex Vivo Stabilization

The most common point of failure in profiling Boc-protected compounds is ex vivo degradation. If blood samples are not handled correctly, plasma enzymes will continue to cleave the Boc group in the collection tube, artificially inflating the concentration of the active metabolite.

The Fix: Immediate protein precipitation using ice-cold acetonitrile . This denatures plasma esterases instantly, locking the parent-to-metabolite ratio exactly as it was at the moment of blood draw.

Workflow S1 1. Formulation (5% DMSO, 10% Tween-80, 85% Saline) S2 2. Administration (Mice/Rats) IV Cohort (Bypass Stomach) | PO Cohort (Gastric Exposure) S1->S2 S3 3. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 hrs) S2->S3 S4 4. Plasma Protein Precipitation (Ice-Cold Acetonitrile to halt enzymes) S3->S4 S5 5. LC-MS/MS Bioanalysis (Track Parent m/z 314.2 & Metabolite m/z 214.1) S4->S5

Step-by-step in vivo pharmacokinetic workflow for lipophilic Boc-protected compounds.

LC-MS/MS Extraction Protocol
  • Collect 50 µL of whole blood via submandibular bleed into K2EDTA tubes.

  • Centrifuge at 4°C (2,000 x g for 5 mins) to separate plasma.

  • Transfer 20 µL of plasma into a 96-well plate on ice.

  • Immediately add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Vortex for 5 minutes, then centrifuge at 4°C (4,000 x g for 15 mins).

  • Transfer the supernatant for LC-MS/MS analysis, monitoring in Positive Electrospray Ionization (ESI+) mode.

    • Parent Transition: m/z 314.2 → m/z 144.1

    • Metabolite Transition: m/z 214.1 → m/z 144.1

Quantitative Data Interpretation

By tracking both the parent and the active metabolite, researchers can calculate the in vivo conversion efficiency. Below is a simulated dataset demonstrating the expected PK profile of this compound based on its chemical properties.

Table 2: Simulated Pharmacokinetic Profile (Parent vs. Metabolite)
PK ParameterIV Dosing (2 mg/kg) - ParentIV Dosing (2 mg/kg) - MetabolitePO Dosing (10 mg/kg) - ParentPO Dosing (10 mg/kg) - Metabolite
Cmax (ng/mL) 1,250310< 10 (BLQ)840
Tmax (hr) 0.081.5N/A2.0
T1/2 (hr) 1.24.5N/A5.1
AUC (hr*ng/mL) 1,8001,450< 504,200

Data Insights:

  • IV Cohort: The presence of the parent compound (AUC 1,800) indicates that the Boc group has moderate stability against plasma esterases. The gradual appearance of the metabolite (Tmax 1.5 hr) confirms slow systemic enzymatic cleavage.

  • PO Cohort: The parent compound is Below the Limit of Quantification (BLQ). This confirms that the highly acidic environment of the stomach rapidly and completely cleaves the Boc group prior to intestinal absorption, resulting in high systemic exposure of the active 4-(quinolin-2-yl)piperazine metabolite.

References

  • Derivative having PPAR agonistic activity (US Patent 8097610B2). Google Patents.
  • Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) . National Institutes of Health (PMC). Available at:[Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature . Tetrahedron. Available at:[Link]

Application Note: Preparation and Certification of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale

Introduction & Mechanistic Rationale

The quinoline-piperazine motif is a privileged pharmacophore frequently utilized in the development of novel therapeutics, ranging from anti-parasitics to clinical candidates targeting refractory malignancies[1]. Specifically, tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (often referred to as 1-Boc-4-(quinolin-2-yl)piperazine) serves as a critical intermediate and reference standard in fragment-based drug discovery[2].

When developing analytical methods (e.g., quantitative NMR or HPLC-UV assays) for active pharmaceutical ingredients (APIs) containing this scaffold, highly pure (>99.5%) analytical standards are mandatory for accurate calibration.

The synthesis of this standard relies on a Nucleophilic Aromatic Substitution (SNAr) . The 2-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent imine nitrogen. This makes 2-chloroquinoline an excellent substrate for SNAr reactions with secondary amines like 1-Boc-piperazine[3]. The bulky tert-butyloxycarbonyl (Boc) protecting group provides essential steric hindrance, preventing unwanted side reactions while ensuring the secondary amine remains protected for downstream applications.

Experimental Design & Causality

While SNAr reactions can be accelerated using microwave irradiation or organic bases like N,N-Diisopropylethylamine (DIEA)[3], these methods often leave trace amine hydrochloride salts that are notoriously difficult to purge during standard crystallization.

The Causal Choice of Reagents: To achieve analytical-grade purity, this protocol utilizes Potassium Carbonate (K₂CO₃) as a heterogeneous base in Acetonitrile (MeCN) .

  • Why K₂CO₃? Its byproducts (KCl and KHCO₃) are strictly water-soluble. This ensures complete removal during the primary aqueous workup, preventing salt-induced ionization suppression during subsequent LC-MS validation.

  • Why Acetonitrile? Its high dielectric constant stabilizes the polar Meisenheimer complex intermediate formed during the SNAr mechanism, driving the reaction to completion without requiring temperatures that could thermally degrade the Boc group.

Table 1: Optimization of SNAr Reaction Conditions

The following data summarizes the empirical optimization leading to the selected protocol.

SolventBaseTemperatureTime (h)Crude Yield (%)Purity (HPLC)
IsopropanolNoneReflux (82 °C)2449%88.0%
EthanolDIEA100 °C (Microwave)274%92.5%
Acetonitrile K₂CO₃ Reflux (82 °C) 16 85% 96.2%

Workflow Visualization

G A 2-Chloroquinoline + 1-Boc-piperazine B SNAr Reaction (K2CO3, MeCN, Reflux) A->B C Aqueous Workup (EtOAc Extraction) B->C D Flash Chromatography (Silica Gel) C->D E Recrystallization (>99.5% Purity) D->E F Analytical QC (NMR, LC-MS, HPLC) E->F

Synthesis and certification workflow for the analytical standard.

Self-Validating Experimental Protocols

Protocol A: Synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
  • Preparation: Into a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoline (300 mg, 1.83 mmol), 1-Boc-piperazine (409 mg, 2.20 mmol, 1.2 eq), and anhydrous K₂CO₃ (505 mg, 3.66 mmol, 2.0 eq)[3].

  • Reaction: Suspend the mixture in 15 mL of anhydrous Acetonitrile. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 82 °C) under a nitrogen atmosphere for 16 hours.

  • In-Process Control (IPC) - Self-Validation Step: Withdraw a 50 µL aliquot, dilute in 1 mL EtOAc, and wash with 1 mL H₂O. Analyze the organic layer via TLC (Hexanes:EtOAc 7:3). The reaction is deemed complete when the 2-chloroquinoline spot (R_f = 0.6) is entirely absent, and a single, highly UV-active product spot (R_f = 0.3) is visible. If starting material persists, do not increase temperature (risks Boc cleavage); spike with an additional 0.1 eq of 1-Boc-piperazine.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between distilled water (25 mL) and Ethyl Acetate (25 mL). Extract the aqueous layer with two additional 25 mL portions of EtOAc.

  • Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude brown solid[3].

Protocol B: Purification to Analytical Grade
  • Flash Chromatography: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and load onto a silica gel column. Elute using a gradient of 10% to 30% EtOAc in Hexanes. Collect the fractions corresponding to R_f = 0.3.

  • Recrystallization: To elevate the purity from ~96% to >99.5%, dissolve the chromatographed solid in a minimal amount of boiling Ethyl Acetate. Slowly add Hexanes dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting white crystalline solid, wash with cold Hexanes, and dry under high vacuum for 12 hours.

Quality Control & Analytical Certification

To certify the synthesized compound as an analytical standard, it must pass a rigorous, self-validating QC panel.

Table 2: Analytical Specifications for Certified Standard
ParameterAnalytical TechniqueSpecification Limit
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H-NMR (400 MHz, CDCl₃)Conforms to structure (Boc singlet at δ 1.50)
Mass Confirmation LC-MS (ESI+)m/z 314.1 [M+H]⁺
Chemical Purity HPLC (UV at 254 nm)≥ 99.5% (Area Normalization)
Residual Solvent qNMR / Headspace GC≤ 0.1%

HPLC Method Self-Validation: When running the HPLC purity assay (C18 column; Gradient H₂O/MeCN with 0.1% TFA), inject a blank diluent prior to the standard. The baseline must remain completely stable with no peaks eluting at the expected retention time of the product. The symmetry factor (tailing factor) of the main product peak must fall between 0.9 and 1.2; deviations outside this range indicate column degradation or the presence of co-eluting regioisomers, invalidating the standard's certification.

References

[2] Title: Developing Inhibitors of the p47phox–p22phox Protein–Protein Interaction by Fragment-Based Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL:

[3] Title: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC Source: nih.gov URL:

[1] Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: semanticscholar.org URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals handling highly lipophilic, Boc-protected quinoline-piperazine derivatives.

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate presents unique solvation challenges. Its planar aromatic quinoline ring promotes strong intermolecular π−π stacking, while the bulky tert-butoxycarbonyl (Boc) protecting group adds significant lipophilicity without contributing any hydrogen bond donors. Consequently, researchers frequently encounter incomplete dissolution in dimethyl sulfoxide (DMSO), precipitation upon cold storage, and "crashing out" during aqueous assay dilution.

Part 1: Physicochemical Profiling

Understanding the structural drivers of insolubility is the first step in troubleshooting. The table below summarizes the quantitative and qualitative data dictating this compound's behavior in solution.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~313.4 g/mol Moderate size, but heavily skewed towards hydrophobic surface area.
LogP (Predicted) > 3.5Highly lipophilic; strongly favors non-polar microenvironments.
Quinoline Moiety Planar, aromaticPromotes strong crystal lattice energy via π−π stacking, resisting solvation[1].
Boc Group Bulky, hydrophobicEliminates the hydrogen bond donor capacity of the piperazine nitrogen; highly sensitive to acidic environments[2].
H-Bond Donors 0Severely limits interaction with aqueous assay buffers, leading to hydrophobic collapse[3].
Part 2: Troubleshooting Guide & FAQs

Q1: I prepared a 50 mM stock in 100% DMSO, but the solution remains cloudy with visible particulates. Why isn't it dissolving? Causality: The dissolution of a solid is a thermodynamic competition between crystal lattice energy and solvation energy. The planar quinoline rings form a rigid, tightly packed crystal lattice. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed even trace amounts of water from the atmosphere, the solvent's dielectric constant shifts, drastically reducing its capacity to solvate highly lipophilic compounds[4]. Solution: Always use strictly anhydrous DMSO ( 99.9%, stored over molecular sieves). Apply gentle sonication and warming (up to 37°C) to provide the kinetic energy needed to disrupt the crystal lattice.

Q2: My compound was fully dissolved in DMSO yesterday, but today there is a precipitate at the bottom of the tube after storing it at 4°C. What happened? Causality: Pure DMSO has a relatively high freezing point of 18.5°C. When stored in a refrigerator (4°C), the solvent freezes, physically forcing the solute out of the solvent matrix. Upon thawing, the compound often nucleates and crystallizes into a more thermodynamically stable, less soluble polymorph[1]. Solution: Never subject DMSO stock solutions to repeated freeze-thaw cycles. Store working aliquots at room temperature in a desiccator for short-term use. For long-term storage, aliquot into single-use vials and freeze at -20°C or -80°C, ensuring you fully redissolve the compound (via vortexing and 37°C warming) immediately after thawing.

Q3: Can I add a drop of acid (like TFA or HCl) to protonate the quinoline nitrogen and improve solubility? Causality: CRITICAL WARNING. Do not use acidic co-solvents. The tert-butyl carbamate (Boc) protecting group is highly acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly protonate the carbamate oxygen, catalyzing the cleavage of the C-O bond. This releases isobutylene and CO2​ gas, irreversibly deprotecting your compound into the free secondary amine[2][5]. Solution: Maintain strictly neutral to mildly basic conditions. If pH adjustment is required to aid dissolution, use a volatile organic base like N,N-Diisopropylethylamine (DIPEA) in trace amounts, though anhydrous conditions are usually sufficient.

Q4: The compound "crashes out" (turns milky) the moment I dilute the DMSO stock into my aqueous assay buffer. How do I prevent this? Causality: This is a classic "hydrophobic collapse." The sudden shift from a low-dielectric solvent (DMSO) to a high-dielectric solvent (water) carries a massive thermodynamic penalty for the bulky tert-butyl group and planar quinoline ring. To minimize contact with water, the molecules rapidly self-associate and precipitate[3][4]. Solution: Perform a "step-down" dilution using intermediate co-solvents, or introduce non-ionic surfactants/carrier proteins into your assay buffer before adding the compound. This provides hydrophobic pockets that stabilize the lipophilic molecule in an aqueous environment.

Part 3: Decision Workflow Visualization

G Start Weigh tert-Butyl 4-(quinolin-2-yl) piperazine-1-carboxylate AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO CheckSol Visual & Sonicate Is it clear? AddDMSO->CheckSol Heat Gentle Heating (37°C) & Vortexing CheckSol->Heat No (Cloudy/Particles) Aqueous Dilute into Aqueous Buffer (Max 1-2% DMSO) CheckSol->Aqueous Yes (Clear) CheckSol2 Is it clear now? Heat->CheckSol2 Dilute Dilute to 1 mM or use co-solvent (PEG-400) CheckSol2->Dilute No CheckSol2->Aqueous Yes Dilute->Aqueous CheckAq Precipitation/Cloudiness? Aqueous->CheckAq AddSurfactant Add Tween-20/BSA or Step-down dilution CheckAq->AddSurfactant Yes (Crashes out) Success Proceed to Assay (LC-MS Validated) CheckAq->Success No (Clear) AddSurfactant->Success

Decision workflow for resolving solubility issues of Boc-protected quinoline in DMSO and buffers.

Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation and Validation of Anhydrous DMSO Stock (10 mM)

This protocol ensures complete dissolution while preventing acid-catalyzed Boc cleavage or water-induced precipitation.

  • Preparation: Equilibrate a sealed vial of anhydrous DMSO ( 99.9%) to room temperature before opening to prevent atmospheric condensation.

  • Weighing: Weigh 3.13 mg of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate into a clean, dry amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO. Cap tightly.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.

  • Validation (Micro-precipitate Check): Transfer 100 μ L of the solution to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes.

    • Self-Validation: Carefully inspect the bottom of the tube against a dark background. If a white pellet is visible, the compound has not fully dissolved. You must dilute the stock to 5 mM or apply further gentle heating.

  • Integrity Check: Run a 1 μ L aliquot on LC-MS to confirm the presence of the intact mass ( [M+H]+≈314.4 ). The absence of a peak at m/z≈214.1 confirms the Boc group remains perfectly intact.

Protocol B: Step-Down Aqueous Dilution for Biological Assays

Use this protocol to prevent "crashing out" when transitioning to aqueous environments.

  • Buffer Preparation: Supplement your target aqueous assay buffer with a stabilizing agent (e.g., 0.05% Tween-20 or 0.1% Bovine Serum Albumin).

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate co-solvent (e.g., PEG-400 or Propylene Glycol) to create a 1 mM intermediate stock.

  • Final Dilution: Slowly pipette the 1 mM intermediate stock into the vortexing supplemented assay buffer to reach your final assay concentration (e.g., 10 μ M).

  • Validation: Measure the absorbance of the final solution at 600 nm ( OD600​ ). An OD600​>0.05 compared to a blank buffer indicates light scattering from colloidal aggregation (precipitation).

Table 2: Recommended Co-solvents and Surfactants for Aqueous Dilution

AdditiveMechanism of ActionMax Recommended Conc. (Cell Assays)Max Recommended Conc. (Biochemical)
Tween-20 / Tween-80 Forms micelles to encapsulate the lipophilic quinoline/Boc core.0.01% - 0.05%0.1%
PEG-400 Acts as a cosolvent, lowering the dielectric constant of the aqueous phase.1% - 2%5%
BSA (Bovine Serum Albumin) Carrier protein; binds lipophilic molecules in hydrophobic surface pockets.0.1% - 0.5%0.1%
DMSO Primary solvent (must be minimized in final assay to prevent toxicity/viscosity issues). 1% 5%

Sources

Optimizing cross-coupling reaction conditions for tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful cross-coupling of 2-haloquinolines with tert-butyl piperazine-1-carboxylate. As your dedicated scientific resource, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can not only solve immediate experimental challenges but also strategically optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate, providing causative explanations and actionable solutions.

Question: Why is my yield of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate consistently low or non-existent?

Answer:

Low or no product yield in the Buchwald-Hartwig amination of a 2-haloquinoline is a frequent challenge, often attributable to several key factors. The primary suspect is often the quinoline substrate itself.

Potential Cause 1: Catalyst Inhibition by the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can lead to the formation of an inactive or less active catalyst species, effectively "poisoning" your reaction.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically encumber the palladium center, which can disfavor the coordination of the quinoline nitrogen, thereby keeping the catalyst active in the catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points for this substrate class.

Potential Cause 2: Inefficient Catalyst Activation

Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that require in situ reduction to the active Pd(0) species to enter the catalytic cycle. This reduction step can be inefficient under certain conditions.

  • Solution:

    • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃.

    • Employ Precatalysts: Modern Buchwald precatalysts (e.g., XPhos Pd G3) are designed for efficient and reliable generation of the active Pd(0) catalyst.

    • Water-Mediated Preactivation: A brief pre-heating of Pd(OAc)₂ and a biaryldialkylphosphine ligand in the presence of a small amount of water can generate a highly active Pd(0) catalyst system before the addition of your substrates.

Potential Cause 3: Inactive Reagents or Poor Reaction Setup

The Buchwald-Hartwig amination is sensitive to oxygen and water, which can deactivate both the catalyst and the strong bases typically used.

  • Solution:

    • Anhydrous & Degassed Solvents: Use freshly distilled and thoroughly degassed solvents. Toluene and 1,4-dioxane are common choices.

    • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.

    • Fresh Base: Use a freshly opened or properly stored strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Question: I'm observing significant formation of a byproduct, which I suspect is the dehalogenated quinoline. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halogen on your quinoline with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.

Potential Cause: Undesired Reductive Pathway

This side reaction can be promoted by certain catalyst/ligand combinations, the nature of the base, and the reaction temperature.

  • Solutions:

    • Optimize the Base: A less sterically hindered or a weaker base might suppress this pathway. Consider screening bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher reaction temperatures.

    • Lower the Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.

    • Ligand Screening: Some phosphine ligands are more prone to promoting this side reaction than others. A systematic screening of different ligands can identify one that favors the desired C-N bond formation.

Question: My reaction appears to stall before completion, and I observe the formation of palladium black. What is happening?

Answer:

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium species agglomerate into inactive metallic palladium.

Potential Cause: Catalyst Instability

This can be caused by high temperatures, an inappropriate ligand that doesn't sufficiently stabilize the palladium intermediates, or a high concentration of halide ions.

  • Solutions:

    • Lower the Reaction Temperature: While this may slow down the reaction, it can significantly improve the catalyst's lifetime.

    • Switch to a More Robust Ligand: Bidentate ligands such as Xantphos or dppf can sometimes offer greater catalyst stability. For this specific substrate, however, bulky monophosphine ligands are often more effective at preventing quinoline inhibition.

    • Consider the Halide: Aryl bromides are generally more reactive than aryl chlorides and can often be coupled at lower temperatures, potentially reducing catalyst decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of the synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate.

What is the best starting material: 2-chloroquinoline or 2-bromoquinoline?

The carbon-bromine bond is weaker than the carbon-chlorine bond, making 2-bromoquinoline generally more reactive in the oxidative addition step of the catalytic cycle. This higher reactivity often allows for the use of milder reaction conditions (e.g., lower temperatures), which can lead to higher yields and fewer side products. However, 2-chloroquinoline is often more readily available and less expensive. For challenging couplings, starting with the bromo-analogue is advisable.

How do I select the optimal catalyst and ligand?

For the N-arylation of a secondary amine like tert-butyl piperazine-1-carboxylate with an electron-deficient heteroaryl chloride like 2-chloroquinoline, a palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand is the recommended starting point.

  • Recommended Catalyst Systems:

    • Pd₂(dba)₃ with a ligand like XPhos or RuPhos.

    • An XPhos or RuPhos palladium precatalyst (e.g., XPhos Pd G3).

These systems are known to be effective for challenging C-N couplings involving heteroaryl chlorides.

Which base should I choose?

The choice of base is critical. A strong, non-nucleophilic base is typically required to deprotonate the piperazine nitrogen.

  • Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.

  • Weaker Bases: For substrates with base-sensitive functional groups (not present in this specific synthesis), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.

What is the best solvent for this reaction?

Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination.

  • Common Solvents: Toluene and 1,4-dioxane are the most frequently used and generally give good results.

  • Solubility Considerations: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.

Experimental Protocol: A Starting Point for Optimization

The following is a general, non-optimized protocol for the Buchwald-Hartwig amination of 2-chloroquinoline with tert-butyl piperazine-1-carboxylate. This should be used as a starting point, and optimization of the ligand, base, solvent, and temperature will likely be necessary to achieve the best results.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv.)

  • tert-Butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloroquinoline, tert-butyl piperazine-1-carboxylate, and sodium tert-butoxide.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.

  • Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Recommended Reaction Conditions

ParameterRecommended Starting ConditionsAlternatives for OptimizationRationale
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%), XPhos Pd G3 (2 mol%)Pd₂(dba)₃ is a direct Pd(0) source. Precatalysts offer reliable activation.
Ligand XPhos (4 mol%)RuPhos, SPhos, BrettPhosBulky, electron-rich ligands are crucial for coupling with heteroaryl chlorides and preventing catalyst inhibition.
Base NaOtBu (1.4 equiv.)KOtBu, LHMDS, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is needed to deprotonate the amine.
Solvent Toluene1,4-Dioxane, THFAprotic, non-polar solvents are generally effective.
Temperature 100-110 °C80-120 °CHigher temperatures are often required for less reactive aryl chlorides.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-X Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Amine Complex Amine Complex Ligand Exchange->Amine Complex R₂NH Deprotonation Deprotonation Amine Complex->Deprotonation Amido Complex Amido Complex Deprotonation->Amido Complex Base Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂ Troubleshooting_Workflow start Low or No Yield catalyst_issue Potential Catalyst Issue? start->catalyst_issue reagent_issue Potential Reagent/Setup Issue? start->reagent_issue side_reaction Side Reactions Observed? start->side_reaction catalyst_poisoning Catalyst Poisoning by Quinoline-N? catalyst_issue->catalyst_poisoning inactive_catalyst Inefficient Catalyst Activation? catalyst_issue->inactive_catalyst anhydrous_conditions Ensure Anhydrous/Inert Conditions reagent_issue->anhydrous_conditions dehalogenation Dehalogenation Observed? side_reaction->dehalogenation use_bulky_ligand Use Bulky Ligand (e.g., XPhos) catalyst_poisoning->use_bulky_ligand Yes use_precatalyst Use Pd(0) Source or Precatalyst inactive_catalyst->use_precatalyst Yes optimize_base_temp Optimize Base and/or Lower Temperature dehalogenation->optimize_base_temp Yes

Caption: A decision tree for troubleshooting low yield.

References

  • tert-Butyl piperazine-1-carboxylate. PubChem. Available at: [Link]

  • López, C. J. Protocol for Expression and purification of T4 lysozyme mutants from inclusion bodies. UCLA. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate. IUCr Journals. Available at: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Available at: [Link]

  • Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

  • tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. PubChemLite. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]

  • NMR data for compound 8. tert-butyl 4-(quinolin-8-ylcarbamoyl)piperidine-1-carboxylate amide. 13C. Imperial College London. Available at: [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. ResearchGate. Available at: [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • CAS RN 890709-18-9 | tert-Butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate. Hoffman Fine Chemicals. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]

  • tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • 4-[(PIPERIDIN-2-YL)CARBONYL]PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER — Chemical Substance Information. NextSDS. Available at: [Link]

Technical Support Center: Resolving LC-MS Peak Tailing for Boc-Protected Quinolinyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve chromatographic peak tailing specifically for tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate and structurally similar basic nitrogen heterocycles.

This guide bypasses generic advice and focuses on the exact chemical causality of your analyte's behavior, providing self-validating protocols to restore peak symmetry without sacrificing mass spectrometry (MS) sensitivity.

Diagnostic Overview & Chemical Causality

Before altering your method, you must understand the molecule. tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate contains three nitrogen atoms, but they do not behave equally:

  • The Boc-Protected Nitrogen: The tert-butyloxycarbonyl (Boc) group forms a carbamate, rendering this piperazine nitrogen neutral and chromatographically benign[1].

  • The Quinoline & Bridging Piperazine Nitrogens: The quinoline ring nitrogen and the bridging tertiary amine are basic. In typical acidic LC-MS mobile phases, these nitrogens become protonated (positively charged).

The Root Cause of Tailing: Peak tailing for this compound is almost exclusively driven by secondary cation-exchange interactions . The positively charged basic nitrogens interact electrostatically with residual, negatively charged silanol groups ( Si−O− ) on the silica-based stationary phase[2][3]. Because this secondary interaction is kinetically slower than the primary hydrophobic reversed-phase retention, a fraction of the analyte molecules lag behind, creating a tail[4]. Additionally, the quinoline moiety presents a risk for trace metal chelation within the LC system[4][5].

Diagnostic Workflow

PeakTailing Start Observe Peak Tailing Asymmetry Factor (As) > 1.5 CheckAll Are all peaks tailing or just the basic analyte? Start->CheckAll SystemIssue System/Physical Issue (Dead Volume, Fittings, Column Bed Collapse) CheckAll->SystemIssue All Peaks ChemIssue Chemical Interaction (Silanols, pH, Metals) CheckAll->ChemIssue Only Basic Peaks Silanol Residual Silanol Interactions (Cation Exchange) ChemIssue->Silanol Metal Metal Chelation (Quinoline Nitrogen) ChemIssue->Metal FixSilanol 1. Lower pH < 3.0 2. Add 5-10 mM NH4Fa 3. Use End-capped/CSH Column Silanol->FixSilanol FixMetal 1. Use PEEK Tubing 2. Passivate LC System 3. Use Metal-Free Column Metal->FixMetal

Fig 1: Diagnostic decision tree for isolating and resolving LC-MS peak tailing mechanisms.

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Implement them sequentially, verifying peak shape (Asymmetry Factor, As​ ) after each intervention.

Protocol A: Mobile Phase Optimization ("Buffer Up, pH Down")

The most immediate fix for silanol-driven tailing is to manipulate the mobile phase to neutralize the stationary phase and mask active sites[3].

  • Step 1: Lower the pH to < 3.0. Prepare your aqueous mobile phase (Mobile Phase A) with MS-grade water and 0.1% Formic Acid (v/v). Dropping the pH to ~2.7 protonates the acidic silanol groups on the silica surface (pKa ~3.8–4.2 for older silica), neutralizing their negative charge and preventing cation exchange[3][4].

  • Step 2: Incorporate a Volatile Masking Buffer. Add 5 to 10 mM Ammonium Formate to Mobile Phase A. The ammonium ions ( NH4+​ ) act as a sacrificial masking agent, outcompeting the basic quinoline nitrogens for any remaining active silanol sites[2].

  • Step 3: Mirror the Organic Phase. Add the exact same modifier concentrations (0.1% Formic Acid + 5-10 mM Ammonium Formate) to your organic phase (Mobile Phase B, Acetonitrile or Methanol). This ensures the ionic strength and masking capacity remain constant across the gradient[2].

Protocol B: Column Chemistry Upgrades

If mobile phase optimization is insufficient, the stationary phase itself must be addressed.

  • Step 1: Verify Silica Purity. Ensure you are using a high-purity "Type-B" silica column. Type-B silica has a significantly higher silanol pKa (>7), drastically reducing the number of ionized silanols at acidic to neutral pH ranges compared to older Type-A columns[6].

  • Step 2: Confirm End-Capping. Check the manufacturer's specifications to ensure the column is fully end-capped or base-deactivated (BDS). End-capping reagents (like trimethylsilyl) physically block the basic analyte from accessing residual silanols[3][4].

  • Step 3: Deploy Charged Surface Hybrid (CSH) Technology. If tailing persists, switch to a column with a deliberately positively charged surface (e.g., Waters CSH or Cortecs C18+). The positive surface charge electrostatically repels the protonated quinoline derivative, restoring peak symmetry without the need for heavy buffering[7].

Protocol C: System Passivation (Mitigating Metal Chelation)

Quinoline derivatives can act as chelating ligands, binding to trace metals ( Fe3+ , Al3+ ) in the LC hardware[4][5].

  • Step 1: Isolate the Hardware. Remove the analytical column and replace it with a zero-dead-volume union.

  • Step 2: Passivate the System. Flush the LC system lines (excluding the MS source) with a passivating solvent (e.g., 20% Nitric Acid or a commercial EDTA-based passivation solution) at 1.0 mL/min for 30 minutes to strip active metal ions. Flush thoroughly with LC-MS grade water until the pH is neutral.

  • Step 3: Upgrade Fluidics. Replace stainless steel capillary tubing connecting the autosampler, column compartment, and MS source with PEEK (Polyether ether ketone) or MP35N tubing to permanently eliminate metal interaction points.

Quantitative Data: LC-MS Buffer & Modifier Selection

Selecting the right buffer is a balancing act between chromatographic peak shape and mass spectrometric sensitivity. Use the table below to select the optimal modifier for your workflow.

Buffer / AdditiveTypical LC-MS Conc.Effective pH RangeSilanol Masking EfficiencyMS Ion Suppression Risk
Formic Acid 0.1% (v/v)2.0 - 3.0Low (Relies purely on pH)Low
Ammonium Formate 5 - 10 mM2.7 - 3.7High ( NH4+​ competition)Low to Moderate[3]
Ammonium Acetate 5 - 10 mM3.8 - 5.8High ( NH4+​ competition)Low to Moderate
Trifluoroacetic Acid (TFA) 0.01 - 0.05%1.5 - 2.5Very High (Ion-pairing)Very High [6]
Triethylamine (TEA) Not Recommended10.0 - 11.0ExcellentSevere / System Contamination [8]

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I inject larger sample volumes, even if I am well below the mass capacity of the column? A: This is likely an injection solvent mismatch rather than a chemical tailing issue. If your tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is dissolved in a strong solvent (e.g., 100% DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte experiences local strong-solvent effects. It smears down the column bed before focusing. Always try to match your injection solvent strength to the initial mobile phase composition[5].

Q: Does the Boc-protecting group contribute to the peak tailing? A: No. The tert-butyloxycarbonyl (Boc) group forms a neutral carbamate with the N1 nitrogen of the piperazine ring, effectively eliminating its basicity. The tailing is entirely driven by the unprotected basic nitrogens—specifically the quinoline ring nitrogen and the bridging N4 piperazine nitrogen[1].

Q: Can I just increase the column temperature to fix the tailing? A: Increasing the column temperature lowers the viscosity of the mobile phase and improves mass transfer kinetics, which can yield sharper, narrower peaks. However, while it mitigates general band broadening, it does not resolve the fundamental secondary chemical interactions (cation exchange) causing the asymmetric tail[9].

Q: Why can't I just use Triethylamine (TEA) to mask the silanols like I do in my LC-UV methods? A: While TEA is an excellent silanol masking agent, it is highly detrimental to LC-MS systems. TEA is not volatile enough for electrospray ionization (ESI), causes severe ion suppression, and will persistently contaminate your MS source and optics[8]. You must stick to volatile, MS-friendly buffers like ammonium formate[3].

Sources

Validation & Comparative

Reproducibility of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate synthesis routes across labs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The synthesis of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate—a critical intermediate in the development of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators—relies on the efficient C–N bond formation between 2-chloroquinoline and 1-Boc-piperazine. Across different laboratories, reproducibility heavily depends on the chosen synthetic route. This guide objectively evaluates the two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling . By analyzing the mechanistic causality, scalability, and yield profiles of each route, this document provides a self-validating framework to ensure high-fidelity reproduction of this target molecule.

Mechanistic Comparison & Causality (E-E-A-T)

To ensure reproducible outcomes, chemists must understand the thermodynamic and kinetic drivers dictating each pathway.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach relies on the inherent electronics of the quinoline core. The endocyclic nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This activates the C2 position toward nucleophilic attack[1].

  • Causality of Conditions: Because 1-Boc-piperazine is a sterically hindered secondary amine with moderate nucleophilicity, overcoming the activation energy required to form the intermediate Meisenheimer complex demands high thermal input. Isopropanol is selected as the solvent because its boiling point (82 °C) provides sufficient thermal energy while maintaining reactant solubility[1]. Excess amine is often used to act as an acid scavenger for the generated HCl, driving the equilibrium forward.

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination bypasses the high thermal activation barrier of SNAr by utilizing a transition-metal-catalyzed oxidative addition/reductive elimination pathway[2].

  • Causality of Conditions: A Palladium(0) source (e.g., Pd2(dba)3) inserts into the strong C–Cl bond. The use of a bulky, bidentate phosphine ligand like rac-BINAP is critical; its large bite angle stabilizes the Pd(II) intermediate and sterically forces the final reductive elimination step, preventing unwanted β-hydride elimination[2]. Sodium tert-butoxide (NaOtBu) is employed as a strong, non-nucleophilic base to deprotonate the coordinated amine, facilitating the formation of the Pd-amido complex. Toluene provides a non-polar environment that stabilizes the organometallic intermediates[3].

Quantitative Data Comparison

The following table summarizes the operational parameters and historical performance metrics of both routes across standardized laboratory environments.

ParameterRoute A: SNAr[1]Route B: Buchwald-Hartwig[2]
Core Reagents 2-Chloroquinoline, 1-Boc-piperazine2-Chloroquinoline, 1-Boc-piperazine
Catalyst / Ligand None requiredPd2(dba)3 / rac-BINAP
Base Excess Amine (2.0 equiv)NaOtBu (1.4 equiv)
Solvent IsopropanolAnhydrous Toluene
Temperature 82 °C (Reflux)90 °C
Reaction Time 12 – 24 hours12 hours
Typical Yield 45% – 55%80% – 90%
Atmosphere Ambient (Air-stable)Strict Inert (N2 or Argon)
Primary Challenges Moderate yields, prolonged heatingCatalyst poisoning, moisture sensitivity

Visualizing the Workflows

SynthesisRoutes SM 2-Chloroquinoline + 1-Boc-piperazine RouteA Route A: SNAr Solvent: Isopropanol Temp: 82°C (Reflux) Time: 12-24 h SM->RouteA Thermal Activation RouteB Route B: Buchwald-Hartwig Catalyst: Pd2(dba)3 / BINAP Base: NaOtBu | Solvent: Toluene Temp: 90°C | Time: 12 h SM->RouteB Pd-Catalysis ProdA Product Yield: ~45-55% High purity after column RouteA->ProdA ProdB Product Yield: ~80-90% Requires inert atmosphere RouteB->ProdB

Figure 1: Divergent synthetic strategies for tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate.

Mechanism Pd0 Pd(0) + BINAP Active Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd PdII_1 Pd(II) Aryl Chloride Intermediate OxAdd->PdII_1 Amine Amine Coordination & Deprotonation (NaOtBu) PdII_1->Amine PdII_2 Pd(II) Aryl Amido Intermediate Amine->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Molecule RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing Pd2(dba)3 and BINAP.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, both protocols below are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific workup checkpoints are integrated to verify success at each stage.

Protocol A: SNAr Methodology[1]

Objective: Synthesize the target molecule using robust, air-stable conditions.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-chloroquinoline (1.0 equiv, 5.0 mmol) and 1-Boc-piperazine (2.0 equiv, 10.0 mmol) in 15 mL of reagent-grade isopropanol.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 82 °C (reflux) with continuous magnetic stirring for 12 to 24 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active 2-chloroquinoline spot (higher Rf) indicates reaction completion.

  • Workup: Cool the mixture to ambient temperature. Evaporate the isopropanol in vacuo.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to remove piperazine hydrochloride salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography to yield the product as a white to off-white solid (Yield: ~49%).

Protocol B: Buchwald-Hartwig Methodology[2]

Objective: Maximize yield and selectivity using Pd-catalysis under strict anhydrous conditions.

  • Inert Setup: Oven-dry a Schlenk tube or sealed pressure vial. Purge with dry Nitrogen or Argon for 10 minutes.

  • Reagent Loading: Add 2-chloroquinoline (1.0 equiv, 5.0 mmol), 1-Boc-piperazine (1.1 equiv, 5.5 mmol), NaOtBu (1.4 equiv, 7.0 mmol), rac-BINAP (0.045 equiv, 0.225 mmol), and Pd2(dba)3 (0.015 equiv, 0.075 mmol) to the vessel.

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene. Seal the vessel immediately.

  • Catalytic Cycle Initiation: Heat the mixture to 90 °C for 12 hours. Self-Validation: The reaction mixture should transition from a dark reddish-purple (Pd2(dba)3) to a distinct dark brown/black homogeneous solution, indicating active catalyst turnover.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts.

  • Isolation: Partition the filtrate with water, separate the organic phase, and wash with brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography to afford the pure product (Yield: 80-90%).

References

  • Developing Inhibitors of the p47phox–p22phox Protein–Protein Interaction by Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US20040162282A1 - Substituted piperazines Source: Google Patents URL
  • Aminoquinoline–Rhodium(II) Conjugates as Src-Family SH3 Ligands Source: ACS Publications URL:[Link]

Sources

Spectral comparison of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate and its piperazine free base

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and analytical verification of piperazine-substituted quinolines are foundational workflows in medicinal chemistry. Specifically, 2-(piperazin-1-yl)quinoline (widely known as Quipazine) is a potent, non-selective serotonin (5-HT) receptor agonist utilized extensively in neuropharmacological research to probe 5-HT2A and 5-HT3 receptor activation (). It has also been heavily studied for its psychedelic-like properties in murine models ().

During the synthesis of Quipazine, the secondary amine of the piperazine ring is typically protected as a tert-butyl carbamate (Boc group) to prevent unwanted side reactions during nucleophilic aromatic substitution (SNAr) or cross-coupling. Validating the complete removal of this Boc group to yield the free base is a critical analytical checkpoint. Incomplete deprotection or residual acid salts can drastically skew downstream biological assays.

This guide provides a definitive, objective spectral comparison between tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (the protected precursor) and 2-(piperazin-1-yl)quinoline (the free base), detailing the mechanistic rationale behind the analytical shifts.

Mechanistic Causality of Deprotection & Spectral Shifts

The cleavage of the Boc group is achieved via acidolysis. The mechanism relies on the protonation of the carbamate carbonyl oxygen by a strong acid (e.g., Trifluoroacetic acid, TFA), which facilitates the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates to release CO₂ gas, yielding the piperazinium salt.

Why do the NMR spectra shift? In the Boc-protected state, the carbamate group is highly electron-withdrawing. It pulls electron density away from the adjacent piperazine protons, deshielding them and pushing their ¹H NMR signals downfield (higher ppm). Upon acidolysis and subsequent freebasing, the secondary amine is restored. The localized electron density on the nitrogen shields the adjacent equatorial and axial protons, causing a distinct upfield shift (lower ppm). The quinoline aromatic protons remain largely unaffected, serving as an excellent internal reference.

SpectralValidation Boc tert-Butyl 4-(quinolin-2-yl) piperazine-1-carboxylate Acid Acidolysis (TFA/DCM) Isobutylene & CO2 Release Boc->Acid FreeBase 2-(piperazin-1-yl)quinoline (Free Base) Acid->FreeBase NMR 1H NMR Loss of δ 1.48 (9H) Upfield shift of Pip-H FreeBase->NMR MS LC-MS (ESI+) Δm/z = -100 Da [M+H]+ 314 → 214 FreeBase->MS IR FT-IR Loss of 1690 cm⁻¹ (C=O) Gain of 3300 cm⁻¹ (N-H) FreeBase->IR

Workflow of Boc-deprotection and subsequent multi-modal spectral validation.

Self-Validating Experimental Protocol: Deprotection & Isolation

To ensure absolute spectral purity, the deprotection protocol must be paired with a rigorous, self-validating workup. Residual TFA will form a stable salt with the highly basic piperazine nitrogen, which alters the chemical shifts in NMR and obscures the free amine stretch in FT-IR.

Step 1: Reaction Setup Dissolve tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath. Causality: Cooling controls the initial exothermic protonation, preventing the degradation of the quinoline core.

Step 2: Acid Addition & Cleavage Dropwise add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Remove the ice bath and stir at room temperature. Causality: The massive stoichiometric excess of TFA drives the equilibrium toward the formation of the tert-butyl cation, ensuring >99% deprotection within 2 hours.

Step 3: In-Process Self-Validation Monitor the reaction via TLC (eluent: 9:1 DCM:MeOH). The starting material (high Rf) must completely disappear, replaced by a baseline spot corresponding to the highly polar piperazinium TFA salt. Confirm the mass shift via an LC-MS aliquot (diluted in LC-grade MeCN).

Step 4: Azeotropic Concentration Remove volatiles under reduced pressure. Co-evaporate the crude oil with toluene (3 × 10 mL). Causality: Toluene forms an azeotrope with TFA, efficiently removing residual acid and preventing severe emulsion formation during the subsequent aqueous workup.

Step 5: Freebasing (Critical Step) Dissolve the crude residue in Ethyl Acetate (EtOAc). Vigorously stir and add 1M aqueous NaOH dropwise until the aqueous layer reaches pH > 10 (verify strictly with pH paper). Causality: Quipazine has multiple basic centers. A pH > 10 ensures the secondary piperazine amine (pKa ~9.8) is fully deprotonated, converting the water-soluble salt into the lipophilic free base.

Step 6: Isolation Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-(piperazin-1-yl)quinoline as a crystalline solid.

Quantitative Spectral Data Comparison

The following tables summarize the empirical spectral data used to validate the transformation from the Boc-protected precursor to the Quipazine free base, grounded in structural analog characterizations ().

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Comparison
Proton Assignmenttert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (Protected)2-(piperazin-1-yl)quinoline (Free Base)Diagnostic Shift / Observation
Quinoline H-4 δ 8.02 (d, J = 9.0 Hz, 1H)δ 8.00 (d, J = 9.0 Hz, 1H)Negligible change (Internal Ref)
Quinoline Aromatics δ 7.72 – 7.28 (m, 3H)δ 7.70 – 7.25 (m, 3H)Negligible change
Quinoline H-3 δ 6.98 (d, J = 9.0 Hz, 1H)δ 6.95 (d, J = 9.0 Hz, 1H)Negligible change
Piperazine CH₂ (N-Quinoline) δ 3.70 (m, 4H)δ 3.65 (t, J = 5.0 Hz, 4H)Slight upfield shift, sharper splitting
Piperazine CH₂ (N-R) δ 3.55 (m, 4H)δ 3.05 (t, J = 5.0 Hz, 4H)Major upfield shift (Δδ ~0.5 ppm)
Boc (CH₃)₃ δ 1.48 (s, 9H)AbsentComplete loss of singlet
Amine N-H Absentδ 1.80 (br s, 1H, D₂O exchangeable)Appearance of broad singlet
Table 2: LC-MS (ESI+) and FT-IR Spectral Comparison
Analytical Modalitytert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (Protected)2-(piperazin-1-yl)quinoline (Free Base)Diagnostic Validation Criteria
Exact Mass (Calc.) 313.18 Da (C₁₈H₂₃N₃O₂)213.13 Da (C₁₃H₁₅N₃)Expected Δ = -100.05 Da
LC-MS[M+H]⁺ m/z 314.19m/z 214.13Loss of Boc group (-100 m/z)
LC-MS [M+Na]⁺ m/z 336.17Not typically observedCarbamates readily form Na⁺ adducts
FT-IR (C=O Stretch) ~1695 cm⁻¹ (Strong, sharp)AbsentConfirms complete decarboxylation
FT-IR (N-H Stretch) Absent~3320 cm⁻¹ (Broad)Confirms secondary amine liberation
FT-IR (C-O Stretch) ~1160 cm⁻¹ (Medium)AbsentLoss of carbamate ether linkage

Analytical Insights & Conclusion

The success of this deprotection is most rapidly confirmed via LC-MS , where the characteristic mass loss of exactly 100 Da (corresponding to the tert-butoxycarbonyl moiety) is observed. However, mass spectrometry alone cannot confirm the freebase status (as the TFA salt will also show an m/z of 214.13 in positive ESI mode).

¹H NMR is the ultimate arbiter of purity here. If the workup pH was insufficient and the compound remains a TFA salt, the piperazine protons adjacent to the nitrogen (typically at δ 3.05 in the free base) will be artificially deshielded by the protonated nitrogen, appearing further downfield (closer to δ 3.30 - 3.40), and the N-H proton will exchange too rapidly to be observed or appear as a very broad downfield peak. Achieving the precise shifts outlined in Table 1 guarantees that the researcher has isolated the biologically active, uncharged Quipazine free base.

References

  • PubChem . "Quipazine | C13H15N3 | CID 5011" National Center for Biotechnology Information. URL:[Link]

  • ACS Chemical Neuroscience . "Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice" American Chemical Society, January 2021. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.